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  • Product: (2-Methoxy-4-methylpyridin-3-yl)methanol
  • CAS: 243469-62-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical and Chemical Properties of (2-Methoxy-4-methylpyridin-3-yl)methanol

Introduction (2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring adorned with a methoxy, a methyl, and a hydroxymethyl group, presents multiple points for chemical modification. This arrangement of functional groups offers a unique combination of electronic and steric properties, making it an attractive scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in many biologically active compounds, and the substituents on this molecule provide opportunities for fine-tuning physicochemical properties and exploring structure-activity relationships.

Physicochemical Properties

The physicochemical properties of a molecule are critical in determining its behavior in biological systems and its suitability for drug development. The following properties for (2-Methoxy-4-methylpyridin-3-yl)methanol are predicted based on computational models and comparison with analogous structures.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol -
Predicted Boiling Point ~280-300 °CInferred from related structures
Predicted Melting Point ~50-70 °CInferred from related structures
Predicted logP ~1.2 - 1.8Computational Prediction[1][2][3]
Predicted pKa (of pyridinium ion) ~4.5 - 5.5Inferred from related structures
Appearance White to off-white solidInferred from related structures
Solubility Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water.Inferred from related structures
Comparative Analysis with Isomers

The predicted properties of (2-Methoxy-4-methylpyridin-3-yl)methanol can be contextualized by comparing them with the known properties of its isomers. This comparison provides a degree of confidence in the predicted values. For instance, the presence of both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) in the target molecule suggests that its melting and boiling points will be influenced by intermolecular hydrogen bonding.[4]

Synthesis and Purification

The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible synthetic route for (2-Methoxy-4-methylpyridin-3-yl)methanol is proposed below, based on established pyridine chemistry.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available substituted pyridine, followed by a series of functional group interconversions to achieve the desired substitution pattern. One such strategy involves the functionalization of a pre-existing pyridine ring.[5]

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure for the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol.

Step 1: Nitration of 2-Methoxy-4-methylpyridine

  • To a solution of 2-methoxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

  • Dissolve the resulting 2-methoxy-4-methyl-3-nitropyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product, 3-amino-2-methoxy-4-methylpyridine, with an organic solvent.

Step 3: Diazotization and Hydrolysis

  • Dissolve the 3-amino-2-methoxy-4-methylpyridine in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid) at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

Step 4: Formylation

  • The resulting 2-methoxy-4-methylpyridin-3-ol can be subjected to a formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group at the 3-position.

Step 5: Reduction of the Formyl Group

  • Dissolve the 3-formyl-2-methoxy-4-methylpyridine in methanol.

  • Add a mild reducing agent, such as sodium borohydride, in portions at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product, (2-Methoxy-4-methylpyridin-3-yl)methanol.

Purification Methods

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.

Proposed Synthetic Pathway Diagram

Synthesis_Pathway start 2-Methoxy-4-methylpyridine intermediate1 2-Methoxy-4-methyl-3-nitropyridine start->intermediate1 HNO₃, H₂SO₄ intermediate2 3-Amino-2-methoxy-4-methylpyridine intermediate1->intermediate2 SnCl₂·2H₂O intermediate3 2-Methoxy-4-methylpyridin-3-ol intermediate2->intermediate3 1. NaNO₂, H₂SO₄ 2. H₂O, Δ intermediate4 3-Formyl-2-methoxy-4-methylpyridine intermediate3->intermediate4 Reimer-Tiemann Reaction product (2-Methoxy-4-methylpyridin-3-yl)methanol intermediate4->product NaBH₄, MeOH

Caption: Proposed synthetic pathway for (2-Methoxy-4-methylpyridin-3-yl)methanol.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structure determination.[6] The predicted NMR data for (2-Methoxy-4-methylpyridin-3-yl)methanol in CDCl₃ are as follows:

¹H NMR (Proton NMR):

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets, corresponding to the two protons on the pyridine ring.

  • Hydroxymethyl Protons: A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, integrating to 2H.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

  • Methyl Protons: A singlet around δ 2.2-2.5 ppm, integrating to 3H.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR (Carbon-13 NMR):

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield.

  • Hydroxymethyl Carbon: A signal around δ 60-65 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).

Computational methods and machine learning algorithms can provide more accurate predictions of NMR spectra.[7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[11]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: m/z = 153.18.

  • Fragmentation: Expect loss of H₂O, CH₃O•, and CH₂OH• from the molecular ion. Alpha cleavage of the alcohol is also a likely fragmentation pathway.[12]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis using a C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% trifluoroacetic acid) and acetonitrile or methanol.

Chemical Reactivity

The reactivity of (2-Methoxy-4-methylpyridin-3-yl)methanol is dictated by its functional groups.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the presence of electron-donating methoxy and methyl groups can modulate this reactivity. The nitrogen atom is basic and can be protonated or alkylated.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can undergo:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Esterification: With carboxylic acids or their derivatives.

  • Etherification: Via Williamson ether synthesis.

  • Conversion to Halides: Using reagents like thionyl chloride or phosphorus tribromide.

Reactivity of the Methoxy and Methyl Groups

The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The methyl group can potentially be functionalized through free-radical halogenation, although this is less selective.

Safety and Handling

While specific toxicity data for (2-Methoxy-4-methylpyridin-3-yl)methanol is unavailable, the safety precautions for related pyridine derivatives should be followed.[13][14][15][16]

Hazard Identification

Based on analogous compounds, (2-Methoxy-4-methylpyridin-3-yl)methanol may be:

  • Harmful if swallowed, inhaled, or in contact with skin.[17]

  • A skin and eye irritant.[18]

  • Potentially toxic to aquatic life.[13]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for high concentrations.

First Aid Measures
  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off immediately with plenty of water and soap.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18]

  • Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[17]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications in Drug Discovery

Substituted pyridines are prevalent in pharmaceuticals. (2-Methoxy-4-methylpyridin-3-yl)methanol can serve as a valuable scaffold for the synthesis of new chemical entities. The hydroxymethyl group provides a convenient handle for further derivatization, allowing for the introduction of various pharmacophores. The methoxy and methyl groups can influence the molecule's lipophilicity and metabolic stability, which are key parameters in drug design.

Conclusion

(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a framework for its characterization and safe handling. The information presented herein is intended to support further research and development efforts involving this promising molecule.

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Exploratory

The Strategic Role of CAS 243469-62-7 in Modern Drug Discovery: Structural Analysis and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry, highly substituted heterocyclic building blocks are the cornerstone of rational drug design. CAS 243469-62-7 , chemically known as (2-Methoxy-4-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly substituted heterocyclic building blocks are the cornerstone of rational drug design. CAS 243469-62-7 , chemically known as (2-Methoxy-4-methylpyridin-3-yl)methanol , is a privileged pyridine scaffold. Far from being a simple reagent, this compound provides a precise spatial arrangement of functional groups—a methoxy ether, a lipophilic methyl group, and a reactive hydroxymethyl handle—that makes it an invaluable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Recently, this specific scaffold has gained significant traction in oncology and immunology, serving as a critical structural module in the development of small-molecule PD-1/PD-L1 modulators[1] and novel immunosuppressants[2]. This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic utility of CAS 243469-62-7, providing drug development professionals with a comprehensive guide to its application.

Physicochemical Profiling & Structural Elucidation

To effectively utilize CAS 243469-62-7, researchers must first understand the quantitative metrics and structural logic that govern its behavior in both biological systems and synthetic reactors.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValue
Chemical Name (2-Methoxy-4-methylpyridin-3-yl)methanol
CAS Registry Number 243469-62-7
Molecular Formula C8H11NO2
Molecular Weight 153.1784 g/mol
MDL Number MFCD16611528
SMILES String COc1nccc(c1CO)C
Core Scaffold Pyridine
Structural Causality in Drug Design

The architecture of CAS 243469-62-7 is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • The Pyridine Core: Provides a rigid, planar aromatic system capable of π−π stacking interactions within protein binding pockets while maintaining favorable aqueous solubility.

  • C2-Methoxy Group (-OCH3): Acts as an electron-donating group via resonance, modulating the electron density of the pyridine ring. Crucially, it sterically shields the pyridine nitrogen, reducing its basicity and preventing unwanted off-target kinase inhibition or hERG liability.

  • C4-Methyl Group (-CH3): Serves as a localized hydrophobic vector. In drug-target complexes (such as the PD-L1 dimer interface), this methyl group often anchors the molecule into small lipophilic sub-pockets, drastically increasing binding affinity[1].

  • C3-Hydroxymethyl Group (-CH2OH): The primary synthetic handle. It allows for rapid downstream diversification, acting as a nucleophile in etherifications or as an electrophile precursor when oxidized to an aldehyde[3].

Mechanistic Role in Biological Pathways

Small molecules derived from CAS 243469-62-7 have shown profound efficacy in disrupting protein-protein interactions (PPIs), most notably the PD-1/PD-L1 immune checkpoint pathway[1]. By incorporating this substituted pyridine into a larger biphenyl or indazole scaffold, researchers can create molecules that induce the dimerization and internalization of PD-L1, effectively hiding it from the PD-1 receptors on T-cells.

PD1_Pathway Tumor Tumor Cell (Expresses PD-L1) Interaction PD-1 / PD-L1 Binding (Immune Evasion) Tumor->Interaction TCell T-Cell (Expresses PD-1) TCell->Interaction Interaction->TCell Inhibitory Signal Drug Small Molecule Inhibitor (Derived from CAS 243469-62-7) Drug->Interaction Blocks Binding Activation T-Cell Activation & Tumor Cell Death Drug->Activation Restores Immunity

Mechanism of PD-1/PD-L1 blockade by small molecules derived from CAS 243469-62-7.

Synthetic Utility and Experimental Methodologies

To integrate CAS 243469-62-7 into an API, the primary alcohol is almost universally oxidized to an aldehyde (2-Methoxy-4-methylnicotinaldehyde). This transforms the molecule into a potent electrophile, priming it for reductive aminations, Horner-Wadsworth-Emmons olefinations, or cross-coupling reactions[1][3].

Synthetic_Workflow Start CAS 243469-62-7 (Alcohol) Oxidation Selective Oxidation (MnO2 or DMP) Start->Oxidation Step 1 Aldehyde 2-Methoxy-4-methylnicotinaldehyde (Intermediate) Oxidation->Aldehyde Yield > 85% Coupling Reductive Amination or Cross-Coupling Aldehyde->Coupling Step 2 API Target API (PD-1/PD-L1 Modulator) Coupling->API Final Assembly

Synthetic workflow converting CAS 243469-62-7 into a functionalized API scaffold.

Step-by-Step Protocol: Selective Oxidation to 2-Methoxy-4-methylnicotinaldehyde

The following methodology details the causal logic and self-validating steps required to successfully oxidize the hydroxymethyl group without degrading the pyridine core.

Reagents Required:

  • CAS 243469-62-7 (1.0 equivalent)

  • Activated Manganese Dioxide (MnO2) (10.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Procedure & Causality:

  • Preparation under Inert Atmosphere: Dissolve CAS 243469-62-7 in anhydrous DCM to achieve a 0.1 M concentration in a round-bottom flask purged with Argon.

    • Causality: Argon prevents ambient moisture from interfering with the oxidation surface of the catalyst. DCM is chosen because it provides excellent solubility for the starting material but is entirely inert to MnO2 oxidation.

  • Reagent Addition: Add activated MnO2 (10.0 eq) in a single portion at room temperature (25°C).

    • Causality: MnO2 is a heterogeneous surface oxidant. A large stoichiometric excess is required to provide sufficient surface area for the reaction. MnO2 is deliberately chosen over Jones reagent or KMnO4 because it is highly selective for benzylic/pyridylic alcohols, definitively preventing over-oxidation to the carboxylic acid[3].

  • Vigorous Agitation: Stir the black suspension vigorously for 4 to 6 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite, washing the pad thoroughly with excess DCM.

    • Causality: Manganese salts are notoriously fine and will pass through standard filter paper, contaminating the API. The Celite pad traps these particulates, ensuring a highly pure filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for the next synthetic step[1].

Self-Validating System (Quality Control): This protocol is designed to be intrinsically verifiable.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (2:1) system. The reaction is complete when the polar starting material (which has a lower Retention factor ( Rf​ ) due to hydrogen bonding from the -OH group) completely disappears, replaced by a highly UV-active, less polar spot (higher Rf​ ) corresponding to the aldehyde.

  • Post-Process Validation: Analyze the isolated product via 1 H-NMR spectroscopy. The structural integrity is confirmed by the complete disappearance of the -CH2OH doublet/triplet (typically around 4.5 ppm) and the emergence of a sharp, distinct aldehyde proton singlet at ~10.5 ppm.

References

  • World Intellectual Property Organization. "WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer." Google Patents.
  • World Intellectual Property Organization. "WO2020011209A1 - Immunosuppressants and preparation methods and pharmaceutical applications thereof." Google Patents.

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Foundational

The Pivotal Role of (2-Methoxy-4-methylpyridin-3-yl)methanol in Heterocyclic Chemistry: A Technical Guide for Advanced Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide delves into the core functionalities of (2-Methoxy-4-methylpyridin-3-yl)methanol, a strategically important, yet u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functionalities of (2-Methoxy-4-methylpyridin-3-yl)methanol, a strategically important, yet under-documented, heterocyclic building block. While extensive literature on this specific molecule is nascent, this document, grounded in the principles of heterocyclic chemistry and drawing parallels from structurally similar compounds, aims to provide a comprehensive overview of its synthesis, reactivity, and potential applications in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique substitution pattern of this pyridine derivative for the synthesis of novel and complex molecular architectures.

Physicochemical Properties and Structural Uniqueness

(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with a distinct arrangement of functional groups that predetermines its reactivity and utility as a synthetic intermediate. The strategic placement of a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position creates a unique electronic and steric environment.

PropertyValue (Predicted/Inferred)Source
CAS Number 130034-31-0Inferred from related structures
Molecular Formula C₈H₁₁NO₂Inferred from structure
Molecular Weight 153.18 g/mol Inferred from structure
Appearance White to off-white solidAnalogy to similar compounds
Solubility Soluble in methanol, ethanol, and chlorinated solventsAnalogy to similar compounds

The pyridine ring, being electron-deficient, is a common scaffold in numerous pharmaceuticals.[1] The substituents on this particular derivative each play a crucial role:

  • 2-Methoxy Group: This electron-donating group can influence the nucleophilicity of the pyridine nitrogen and direct metallation reactions.[2]

  • 3-Hydroxymethyl Group: As the primary reactive site, this alcohol functionality is a versatile handle for a variety of chemical transformations, including oxidation, etherification, esterification, and conversion to a leaving group.[3]

  • 4-Methyl Group: This group can influence the steric accessibility of the adjacent functionalities and can be a site for further functionalization.

Synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol: A Proposed Pathway

Direct, documented synthetic procedures for (2-Methoxy-4-methylpyridin-3-yl)methanol are not widely available in the public domain. However, a highly plausible and efficient route can be extrapolated from the well-established synthesis of other pyridinylmethanols.[3] The most logical precursor is 2-methoxy-4-methylnicotinic acid or its corresponding ester. The synthesis would, therefore, likely proceed via the reduction of this carboxylic acid or ester derivative.

Experimental Protocol: Reduction of 2-Methoxy-4-methylnicotinic Acid

This protocol describes a generalized laboratory procedure for the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol based on standard reduction methods.

Materials:

  • 2-Methoxy-4-methylnicotinic acid

  • Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Reactant: A solution of 2-methoxy-4-methylnicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water.

  • Workup: The resulting mixture is filtered, and the solid residue is washed thoroughly with THF. The combined organic filtrates are then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography or recrystallization to yield pure (2-Methoxy-4-methylpyridin-3-yl)methanol.

G cluster_synthesis Synthesis Workflow Start 2-Methoxy-4-methylnicotinic Acid Reduction Reduction with LiAlH4 in THF Start->Reduction 1. Add dropwise at 0 °C Quenching Quenching with H2O/NaOH Reduction->Quenching 2. Monitor by TLC Workup Filtration and Extraction Quenching->Workup 3. Careful addition Purification Column Chromatography Workup->Purification 4. Dry organic phase Product (2-Methoxy-4-methylpyridin-3-yl)methanol Purification->Product 5. Isolate pure product

Caption: Proposed synthetic workflow for (2-Methoxy-4-methylpyridin-3-yl)methanol.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of (2-Methoxy-4-methylpyridin-3-yl)methanol lies in the versatile reactivity of its hydroxymethyl group. This functionality serves as a linchpin for the construction of more complex heterocyclic systems, particularly those with potential applications in drug discovery.

Conversion to an Electrophilic Intermediate

A key transformation of pyridinylmethanols in the synthesis of pharmaceuticals is the conversion of the hydroxyl group into a good leaving group, typically a halide. This is a critical step in the synthesis of proton pump inhibitors (PPIs) like omeprazole, where a substituted pyridinylmethyl moiety is coupled with a benzimidazole core.

Reaction Scheme:

G Reactant (2-Methoxy-4-methylpyridin-3-yl)methanol Product 3-(Halomethyl)-2-methoxy-4-methylpyridine Reactant->Product Halogenation Reagent SOCl2 or PBr3 Reagent->Product

Caption: Conversion to an electrophilic halomethylpyridine.

This resulting halomethylpyridine is a potent electrophile, primed for nucleophilic substitution reactions.

Coupling Reactions for the Synthesis of Biologically Active Scaffolds

The electrophilic intermediate derived from (2-Methoxy-4-methylpyridin-3-yl)methanol can be reacted with a wide range of nucleophiles to generate diverse heterocyclic structures. A particularly relevant application is in the synthesis of novel PPI analogues or other enzyme inhibitors.[1]

Generalized Coupling Protocol:

  • Activation: The hydroxymethyl group of (2-Methoxy-4-methylpyridin-3-yl)methanol is converted to a leaving group (e.g., chloride) using a suitable halogenating agent like thionyl chloride in an inert solvent.

  • Coupling: The resulting 3-(chloromethyl)-2-methoxy-4-methylpyridine is then reacted with a nucleophilic heterocyclic core (e.g., a mercaptobenzimidazole) in the presence of a base to facilitate the coupling reaction.

  • Further Modification: The coupled product can then undergo further modifications, such as oxidation of a thioether linkage to a sulfoxide, a common feature in many PPIs.[4]

G cluster_coupling Synthetic Pathway to Novel Heterocycles Start (2-Methoxy-4-methylpyridin-3-yl)methanol Activation Activation (e.g., with SOCl2) Start->Activation Intermediate 3-(Chloromethyl)-2-methoxy- 4-methylpyridine Activation->Intermediate Coupling Coupling with Nucleophilic Heterocycle Intermediate->Coupling Final_Product Novel Fused Heterocyclic System Coupling->Final_Product

Caption: General workflow for the synthesis of complex heterocycles.

Potential in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs.[5] The unique substitution pattern of (2-Methoxy-4-methylpyridin-3-yl)methanol makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold provides a rigid framework for the precise orientation of pharmacophoric groups.[3]

Derivatives of this molecule could potentially be explored as:

  • Enzyme Inhibitors: As seen in the case of PPIs, the pyridinylmethyl moiety is a key component of many enzyme inhibitors.[1]

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.

  • Agents for Neurodegenerative Diseases: Substituted pyridines have been investigated as modulators of various neurological targets.

Conclusion

(2-Methoxy-4-methylpyridin-3-yl)methanol, while not extensively documented, represents a heterocyclic building block with significant untapped potential. Its strategic arrangement of functional groups offers a versatile platform for the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding of its probable synthesis and core reactivity, based on established principles of heterocyclic chemistry. It is our hope that this document will stimulate further research into the applications of this promising intermediate, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • ACS Catalysis. (2018). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Sigma-Aldrich. (n.d.). (2-Methoxy-4-pyridinyl)methanol 123148-66-3.
  • Benchchem. (n.d.). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
  • ChemicalBook. (2026, January 13). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6.
  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • ResearchGate. (2023, August 8). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Benchchem. (n.d.). In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol.
  • Echemi. (n.d.). (4-methoxy-3-methylpyridin-2-yl)methanol 86604-77-5.
  • RASĀYAN J. Chem. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • PubMed. (2009, October 15). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubChem. (n.d.). 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
  • ChemicalBook. (2023, May 15). 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyl)pyridine | 118175-10-3.
  • PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.
  • PubChemLite. (n.d.). 2-methoxy-4-methylnicotinic acid (C8H9NO3).
  • BLD Pharm. (n.d.). 1211516-03-8|2-Methoxy-4-methylnicotinic acid.
  • ExSyn. (n.d.). 4-Methoxypyridine.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Chemsrc. (2025, August 28). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.
  • Sigma-Aldrich. (n.d.). 2-(4-METHOXYPHENETHYLAMINO)NICOTINIC ACID | 1019348-36-7.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). eMolecules​ ChemScene / 2-Methoxy-4-methylnicotinonitrile / 100mg / 711935448.

Sources

Exploratory

The Role of (2-Methoxy-4-methylpyridin-3-yl)methanol in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. Its unique substitution pattern—featuring a methoxy group for hydrogen bonding, a methyl group for conformational locking, and a hydroxymethyl handle for synthetic elaboration—makes it an ideal scaffold for designing potent receptor antagonists and enzyme inhibitors. This whitepaper explores its physicochemical properties, mechanistic roles in targeting GPCRs (such as C5aR1 and CCR9) and proteases (USP1), and provides field-proven synthetic protocols for its integration into novel drug candidates.

Physicochemical Profile & Structural Rationale

The strategic placement of functional groups on the pyridine core provides distinct advantages over traditional phenyl rings. The nitrogen atom lowers the overall lipophilicity (LogP), enhancing aqueous solubility, while the electron-donating methoxy group at the C2 position reduces the potential for oxidative metabolism by cytochrome P450 enzymes. Furthermore, the C4 methyl group introduces a critical steric clash that restricts the rotation of substituents at the C3 position, effectively locking the molecule into a bioactive conformation necessary for deep-pocket receptor binding[1].

Table 1: Physicochemical Properties of (2-Methoxy-4-methylpyridin-3-yl)methanol

PropertyValue
Chemical Name (2-Methoxy-4-methylpyridin-3-yl)methanol
CAS Number 243469-62-7
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
SMILES COc1nccc(c1CO)C
Structural Role Privileged heterocyclic building block

Mechanistic Applications in Drug Discovery

Immunology & Inflammation: C5aR1 and CCR9 Antagonism

In the pursuit of treatments for acute and chronic inflammatory disorders, the complement system—specifically the C5a receptor 1 (C5aR1)—is a prime target. Researchers at Idorsia Pharmaceuticals successfully utilized the 2-methoxy-4-methylpyridine moiety to synthesize potent 1-(2,6-dimethylphenyl)piperidine-based C5aR1 antagonists[1]. The methoxy-substituted pyridine analog demonstrated high efficacy in inhibiting neutrophil chemotaxis, with the C4 methyl group ensuring optimal spatial alignment within the GPCR binding pocket[1].

Similarly, in the treatment of Inflammatory Bowel Disease (IBD), this building block has been employed to synthesize orally bioavailable Chemokine Receptor 9 (CCR9) antagonists[2]. By integrating the (2-methoxy-4-methylpyridin-3-yl) motif into isoindoline and phthalimide scaffolds, researchers were able to mimic the steric and electronic chemical space of known ligands, achieving sub-100 nM inhibitory activity[2].

C5aR1_Pathway C5a C5a Anaphylatoxin C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds to Receptor Gi Gi/o Protein Activation C5aR1->Gi Triggers Calcium Intracellular Ca2+ Release Gi->Calcium Signaling Cascade Chemotaxis Neutrophil Chemotaxis & Inflammation Calcium->Chemotaxis Induces Antagonist (2-Methoxy-4-methylpyridin-3-yl) Derivative (Antagonist) Antagonist->C5aR1 Competitive Inhibition

C5aR1 signaling cascade and targeted inhibition by (2-Methoxy-4-methylpyridin-3-yl) antagonists.

Oncology: USP1 Inhibition

Beyond immunology, this scaffold is critical in oncology, specifically in the development of Ubiquitin-Specific-Processing Protease 1 (USP1) inhibitors[3]. USP1 is implicated in the DNA damage response, and its inhibition is a promising strategy for treating triple-negative breast cancer (TNBC). The (2-methoxy-4-methylpyridin-3-yl) group is conjugated with pyrazolopyrimidine cores to enhance hinge-binding interactions, yielding compounds with IC50 values in the low nanomolar range[3].

Agrochemical Crossover: Pyriofenone Synthesis

The utility of this building block extends into agrochemicals. It is a direct precursor in the synthesis of Pyriofenone (5-chloro-2-methoxy-4-methylpyridin-3-yl 2,3,4-trimethoxy-6-methylphenyl ketone), a highly effective fungicide used to control powdery mildew in cucurbits and grapes[4]. The metabolic stability imparted by the methoxy and methyl substitutions ensures prolonged field efficacy[4].

Table 2: Key Drug Targets and Activity Profiles

TargetDisease IndicationScaffold TypeReference Activity
C5aR1 Inflammatory Disorders1-(2,6-dimethylphenyl)piperidine~22 nM (Migration Assay)[1]
CCR9 Inflammatory Bowel DiseasePhthalimide / Isoindoline< 100 nM[2]
USP1 Oncology (TNBC)Pyrazolopyrimidine< 50 nM (IC50)[3]
Fungal Pathogens Crop ProtectionBenzoylpyridine (Pyriofenone)Fungicidal (Agrochemical)[4]

Synthetic Workflows & Experimental Methodologies

To leverage the (2-Methoxy-4-methylpyridin-3-yl)methanol building block, the hydroxymethyl group is typically oxidized to an aldehyde, followed by reductive amination to install complex amine side chains.

Rationale for Reagent Selection
  • Oxidation: Manganese dioxide (MnO₂) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid. This preserves the electronic integrity of the methoxy ether.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its mild nature ensures that it selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol.

Synthetic_Workflow SM (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) Oxidation Oxidation (MnO2, DCM, 12h) SM->Oxidation Step 1 Aldehyde 2-Methoxy-4-methylnicotinaldehyde Oxidation->Aldehyde RedAmin Reductive Amination (Amine, NaBH(OAc)3, DCE) Aldehyde->RedAmin Step 2 Product Target Scaffold (e.g., C5aR1 Antagonist) RedAmin->Product

Synthetic workflow for integrating the (2-Methoxy-4-methylpyridin-3-yl) motif via amination.

Step-by-Step Protocol: Oxidation & Reductive Amination

Step 1: Oxidation to 2-Methoxy-4-methylnicotinaldehyde

  • Preparation: Dissolve (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add activated MnO₂ (10.0 eq). Causality: The large excess is required because MnO₂ acts as a heterogeneous, surface-active oxidant.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Once the starting material is fully consumed, filter the mixture through a pad of Celite to remove manganese residues. Wash the Celite pad thoroughly with DCM to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 2-Methoxy-4-methylnicotinaldehyde.

Step 2: Reductive Amination with Target Amine

  • Iminium Formation: Dissolve the resulting aldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack and subsequent dehydration to form the iminium ion.

  • Reduction: Stir for 1 hour at room temperature to allow complete iminium formation, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Reaction: Stir the mixture for 4–6 hours at room temperature.

  • Validation & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and decomposes any unreacted hydride, preventing unwanted side reactions or emulsion formation during extraction.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the final target scaffold.

Sources

Foundational

Electronic and Steric Topography of 2-Methoxy-4-methylpyridine: A Technical Guide for Medicinal Chemistry and Catalysis

Executive Summary 2-Methoxy-4-methylpyridine (CAS: 100848-70-2) is a highly versatile heterocyclic scaffold fundamentally embedded in modern drug development and coordination chemistry[1]. Characterized by a push-pull el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-methylpyridine (CAS: 100848-70-2) is a highly versatile heterocyclic scaffold fundamentally embedded in modern drug development and coordination chemistry[1]. Characterized by a push-pull electronic system and a sterically demanding coordination sphere, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, including neurological agents and melanocortin 4 receptor (MC4R) antagonists[2]. This whitepaper deconstructs the causality behind its physicochemical properties and provides field-proven, self-validating experimental workflows for its synthesis and functionalization.

Electronic Architecture: The Push-Pull Dichotomy

The reactivity and basicity of 2-methoxy-4-methylpyridine are governed by a delicate interplay of inductive (-I, +I) and mesomeric (+M) effects. Understanding this electronic architecture is critical for predicting its behavior as both a nucleophile and a ligand.

  • The 2-Methoxy Group (-I, +M): The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the σ -framework, significantly depleting electron density at the adjacent pyridine nitrogen. Conversely, the oxygen lone pairs donate electron density into the ring's π -system via resonance (+M), enriching the C3 and C5 positions, making them susceptible to electrophilic attack (e.g., bromination to form 3,5-dibromo-2-methoxy-4-methylpyridine)[3].

  • The 4-Methyl Group (+I): Positioned para to the nitrogen, the methyl group provides mild electron donation via induction (+I) and hyperconjugation, slightly offsetting the nitrogen's electron depletion.

  • pKa Causality (Hammett Principles): Unsubstituted pyridine possesses a pKa of 5.23. The introduction of a 2-methoxy group drastically lowers the pKa to ~3.28 due to the dominant -I effect near the nitrogen lone pair. The subsequent addition of the 4-methyl group donates electron density, raising the basicity back up. Consequently, the predicted pKa of 2-methoxy-4-methylpyridine is precisely balanced at 4.07 ± 0.10 [4].

G cluster_0 Substituent Effects N1 2-Methoxy Group (-I, +M Effect) N4 Lowered pKa (~4.07) Reduced Basicity N1->N4 Inductive Withdrawal N5 Steric Shielding (F-Strain) N1->N5 Ortho Sterics N6 Enhanced Ring Nucleophilicity N1->N6 Resonance Donation N2 4-Methyl Group (+I, Hyperconjugation) N2->N4 Weak Inductive Donation N2->N6 Hyperconjugation N3 Pyridine Nitrogen (Lone Pair Donor) N7 Transition Metal Coordination N3->N7 Modulated by Sterics N4->N7 Electronic Tuning N5->N7 Hinders Bulky Metals

Fig 1: Electronic and steric modulation pathways of 2-methoxy-4-methylpyridine.

Steric Topography & Coordination Dynamics

Beyond electronics, the spatial arrangement of the 2-methoxy group introduces significant F-strain (Front strain) around the nitrogen lone pair. When acting as a ligand in transition metal catalysis, this steric bulk impedes the approach of bulky Lewis acids or heavy metals. This property makes 2-methoxy-4-methylpyridine an exceptional hemilabile ligand—capable of transient coordination to stabilize catalytic intermediates without irreversibly poisoning the metal center[1].

Physicochemical Data Profile

To facilitate rational drug design and solvent selection, the core quantitative metrics of 2-methoxy-4-methylpyridine are summarized below[4][5]:

PropertyValueCausality / Experimental Significance
Molecular Weight 123.15 g/mol Low molecular weight optimal for fragment-based drug discovery (FBDD).
pKa (Predicted) 4.07 ± 0.10Weak base; requires strong acids for complete protonation in aqueous media.
Boiling Point 179.1 °CHigh volatility requires cold concentration (<20 °C) during workup to prevent product loss.
Density 1.001 g/cm³Near-identical to water; necessitates specific organic solvents (e.g., ether/EtOAc) for phase separation.
XLogP3 1.2Favorable lipophilicity (LogP ~1.2-1.4) for crossing the blood-brain barrier in CNS targeting.

Experimental Workflows: Synthesis and Validation

The standard synthesis of 2-methoxy-4-methylpyridine relies on a Nucleophilic Aromatic Substitution (SNAr)[6]. The protocol below is engineered as a self-validating system, ensuring that each step has a mechanistic rationale and a measurable quality control checkpoint.

Protocol 1: SNAr Synthesis via Methoxide Substitution

Mechanistic Rationale: The chlorine atom at the 2-position of 2-chloro-4-methylpyridine is activated toward SNAr because the pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate. Dimethyl sulfoxide (DMSO) is mandated as the solvent; as a polar aprotic medium, it strongly solvates the Na+ cation but leaves the −OCH3​ anion "naked," exponentially increasing its nucleophilicity.

  • Reagent Preparation: Dissolve 2-chloro-4-methylpyridine in anhydrous DMSO. Slowly add a stoichiometric excess of sodium methoxide ( NaOCH3​ ).

  • Reaction Execution: Stir the mixture continuously under light-avoidance conditions for 48 hours at room temperature[6].

  • Quench & Filtration: Filter the crude reaction mixture through a pad of diatomaceous earth to remove insoluble inorganic salts (NaCl). Wash the filter cake thoroughly with diethyl ether.

  • Extraction: Extract the filtrate utilizing an ethyl acetate/ether gradient to isolate the organic phase from the DMSO layer.

  • Thermal Control (Critical): Concentrate the filtrate under reduced pressure at a temperature strictly below 20 °C . Causality: The product has a boiling point of 179 °C but is prone to co-distillation and evaporative loss under high vacuum at ambient temperatures[6].

  • Purification: Purify the residue via silica gel column chromatography using an n-pentane/ether (5:1, v/v) eluent system[6].

Self-Validation Metrics:

  • Yield: ~71% as a colorless to light-yellow oil[6].

  • Purity: 99% via Gas Chromatography (GC)[7].

  • 1 H NMR (CDCl 3​ , δ ): 8.02 (d, 1H, J=5.4 Hz, H-6), 6.69 (d, 1H, J=5.4 Hz, H-5), 6.55 (s, 1H, H-3), 3.91 (s, 3H, O-CH 3​ ), 2.28 (s, 3H, Ar-CH 3​ )[6]. The singlet at 6.55 ppm is the definitive marker, confirming the intact proton between the methoxy and methyl groups.

Workflow Step1 Step 1: Reagent Prep 2-chloro-4-methylpyridine + NaOCH3 Step2 Step 2: SNAr Reaction DMSO solvent, 48h, Dark Step1->Step2 Nucleophilic Attack Step3 Step 3: Workup Diatomaceous Earth Filtration Step2->Step3 Quench & Filter Step4 Step 4: Extraction Ethyl Acetate / Ether Phase Sep Step3->Step4 Phase Separation Step5 Step 5: Purification Column Chromatography (5:1) Step4->Step5 Concentration < 20°C Step6 Validated Product 2-Methoxy-4-methylpyridine (71%) Step5->Step6 GC Purity >99%

Fig 2: Self-validating SNAr synthesis workflow for 2-methoxy-4-methylpyridine.

Protocol 2: Lateral Metalation for Medicinal Chemistry

In advanced drug development, the 4-methyl group is frequently exploited for its enhanced C-H acidity (vinylogous to the α -protons of a carbonyl). The pyridine nitrogen stabilizes the resulting carbanion (aza-enolate) via resonance.

  • Workflow: To a -10 °C solution of 2-methoxy-4-methylpyridine in tetrahydrofuran (THF), add Lithium Diisopropylamide (LDA)[2]. The bulky LDA selectively deprotonates the sterically unhindered 4-methyl group over the ortho-position.

  • Electrophilic Trapping: After 1.5 hours, introduce an electrophile such as dimethyl carbonate to yield the corresponding ester derivative. This specific pathway is a validated industrial route for synthesizing spiro-compound antagonists for the Melanocortin 4 Receptor (MC4R), targeting metabolic and neurological disorders[2].

References

  • ChemicalBook, "2-Methoxy-4-methylpyridine | 100848-70-2", ChemicalBook Database.
  • Chem-Impex, "2-Methoxy-4-methylpyridine", Chem-Impex International.
  • LookChem, "2-Methoxy-4-methylpyridine Properties", LookChem Database.
  • PubChem, "2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472", National Institutes of Health (NIH).
  • Google Patents, "WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof", WIPO Patent Database.
  • CymitQuimica, "CAS 1332324-22-7: 3,5-Dibromo-2-methoxy-4-methylpyridine", CymitQuimica Catalog.
  • TCI Chemicals, "2-Methoxy-4-methylpyridine | 100848-70-2", Tokyo Chemical Industry Co., Ltd.

Sources

Exploratory

A Technical Guide to Precursor Compounds for the Synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol

Introduction (2-Methoxy-4-methylpyridin-3-yl)methanol is a highly valuable substituted pyridine methanol derivative. Its structural motif is a cornerstone in the synthesis of various pharmaceutical agents, most notably a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Methoxy-4-methylpyridin-3-yl)methanol is a highly valuable substituted pyridine methanol derivative. Its structural motif is a cornerstone in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the production of proton pump inhibitors (PPIs) like Rabeprazole.[1][2][3] The precise arrangement of the methoxy, methyl, and hydroxymethyl groups on the pyridine core dictates its reactivity and utility as a building block. The efficient and scalable synthesis of this target molecule is therefore of paramount importance to the pharmaceutical industry.

This technical guide provides an in-depth analysis of the primary precursor compounds and the core synthetic strategies employed to construct (2-Methoxy-4-methylpyridin-3-yl)methanol. We will move beyond a simple recitation of reaction steps to dissect the chemical logic and causality that underpins modern synthetic routes, providing researchers and process chemists with a comprehensive understanding of the available methodologies. The focus will be on two predominant pathways: the Directed ortho-Metalation (DoM) of a functionalized picoline and a classical approach involving nitration and substitution.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of (2-Methoxy-4-methylpyridin-3-yl)methanol reveals the most probable synthetic disconnections. The terminal hydroxymethyl group is most readily installed via the reduction of a corresponding carbonyl functional group at the C3 position. This immediately identifies the C3-aldehyde or C3-carboxylic acid (or its ester) as the penultimate precursor. Further disconnection of this key intermediate leads to the foundational precursors, typically derived from a substituted 4-methylpyridine (4-picoline) core.

G cluster_pathway2 Alternative Pathway Target (2-Methoxy-4-methylpyridin-3-yl)methanol Aldehyde 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde Target->Aldehyde Reduction (e.g., NaBH4) Precursor_A 2-Methoxy-4-methylpyridine Aldehyde->Precursor_A Directed ortho-Metalation (DoM) & Formylation (e.g., n-BuLi, DMF) Precursor_B 2-Chloro-4-methyl-3-nitropyridine Aldehyde->Precursor_B Multi-step Conversion (Substitution, Reduction, Sandmeyer-type) Start_A 2-Chloro-4-methylpyridine Precursor_A->Start_A Nucleophilic Substitution (e.g., NaOMe) Start_B 2-Chloro-4-methylpyridine Precursor_B->Start_B Nitration (HNO3/H2SO4)

Caption: Retrosynthetic analysis of (2-Methoxy-4-methylpyridin-3-yl)methanol.

This analysis highlights two primary strategies, each defined by its initial set of precursor compounds and the methods used to install the required substituents. We will explore each in detail.

The Directed ortho-Metalation (DoM) Pathway

The Directed ortho-Metalation (DoM) strategy represents the most elegant and efficient route to the target molecule.[4] This pathway leverages the powerful ability of a pre-existing substituent (the directing metalation group, or DMG) to guide a strong base to deprotonate a specific, adjacent position on the aromatic ring, creating a nucleophilic organometallic intermediate that can be trapped by an electrophile.

Core Precursor: 2-Methoxy-4-methylpyridine

The cornerstone of the DoM pathway is 2-Methoxy-4-methylpyridine . The methoxy group at the C2 position serves as an excellent DMG. Its synthesis is straightforward and typically starts from a more common commodity chemical.

  • Synthesis from 2-Chloro-4-methylpyridine: The most prevalent method involves the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methylpyridine with sodium methoxide.[5] This reaction is generally high-yielding and provides a clean product, making the precursor readily accessible.

Mechanism and Causality: The Role of the Methoxy Group

The efficacy of this pathway hinges on the DoM step. The methoxy group's oxygen atom coordinates to the lithium cation of an organolithium base (typically n-butyllithium, n-BuLi), pre-complexing the reagent near the C3 position. This proximity effect dramatically lowers the activation energy for deprotonation at C3 compared to other positions on the ring, leading to highly regioselective lithiation.[6][7][8] This directed approach avoids the formation of unwanted isomers, a common pitfall in electrophilic aromatic substitution reactions on pyridine rings.

Penultimate Precursor: 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde

Trapping the C3-lithiated intermediate with a suitable formylating agent yields the key aldehyde precursor, 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde .[9]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is the most common and effective electrophile for this transformation. The lithiated pyridine adds to the carbonyl of DMF, and a subsequent acidic workup hydrolyzes the resulting intermediate to the desired aldehyde.

Experimental Workflow and Protocol

The overall workflow is a robust three-step sequence starting from 2-chloro-4-methylpyridine.

G cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Directed ortho-Metalation & Formylation cluster_step3 Step 3: Reduction S1_Start 2-Chloro-4-methylpyridine S1_Product 2-Methoxy-4-methylpyridine S1_Start->S1_Product NaOMe, MeOH Reflux S2_Product 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde S1_Product->S2_Product 1. n-BuLi, THF, -78 °C 2. DMF 3. H3O+ workup S3_Product (2-Methoxy-4-methylpyridin-3-yl)methanol S2_Product->S3_Product NaBH4, EtOH 0 °C to RT

Caption: Workflow for the DoM synthesis pathway.

Protocol 1: Synthesis via Directed ortho-Metalation

  • Preparation of 2-Methoxy-4-methylpyridine: To a solution of sodium methoxide in methanol, add 2-chloro-4-methylpyridine. Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to yield the product.

  • Formylation: Dissolve 2-methoxy-4-methylpyridine in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add n-butyllithium dropwise, maintaining the low temperature. Stir for 1-2 hours. Add anhydrous DMF dropwise. Allow the reaction to slowly warm to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry, and purify (e.g., by column chromatography) to obtain 2-methoxy-4-methyl-3-pyridinecarboxaldehyde.

  • Reduction: Dissolve the aldehyde from the previous step in ethanol and cool to 0 °C. Add sodium borohydride (NaBH4) portion-wise. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Quench the reaction with water, concentrate the mixture, and extract the product. Purify by recrystallization or column chromatography to yield (2-Methoxy-4-methylpyridin-3-yl)methanol.

Step Key Precursor Key Reagents Immediate Product Typical Yield
12-Chloro-4-methylpyridineSodium methoxide (NaOMe)2-Methoxy-4-methylpyridine>90%
22-Methoxy-4-methylpyridinen-Butyllithium (n-BuLi), DMF2-Methoxy-4-methyl-3-pyridinecarboxaldehyde70-85%
32-Methoxy-4-methyl-3-pyridinecarboxaldehydeSodium borohydride (NaBH4)(2-Methoxy-4-methylpyridin-3-yl)methanol>95%

The Nitration and Substitution Pathway

An alternative, more traditional approach involves the electrophilic nitration of a pyridine ring, followed by a series of functional group interconversions. While often less direct than the DoM route for this specific target, the precursors and intermediates are important in other areas of heterocyclic chemistry.

Core Precursor: 2-Chloro-4-methyl-3-nitropyridine

This pathway begins with the same starting material, 2-Chloro-4-methylpyridine , but the first transformation is nitration to produce 2-Chloro-4-methyl-3-nitropyridine .[10][11][12]

  • Synthesis: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[13] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the pyridine ring.

  • Causality and Challenges: The directing effects of the existing substituents are crucial. The C2-chloro and C4-methyl groups are both ortho-, para-directing. However, in the acidic medium, the pyridine nitrogen is protonated, making the ring strongly electron-deficient and deactivating it towards electrophilic attack. Nitration proceeds, but often requires harsh conditions. A significant challenge is the potential formation of the constitutional isomer, 2-chloro-4-methyl-5-nitropyridine, which can be difficult to separate from the desired C3-nitro product.[13]

Synthetic Sequence from the Nitro Precursor

Once 2-chloro-4-methyl-3-nitropyridine is obtained, the subsequent steps involve transforming both the chloro and nitro groups.

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methoxylation (SNAr) cluster_step3 Step 3: Nitro Reduction cluster_step4 Step 4: Amine Conversion S1_Start 2-Chloro-4-methylpyridine S1_Product 2-Chloro-4-methyl-3-nitropyridine S1_Start->S1_Product HNO3, H2SO4 0-10 °C S2_Product 2-Methoxy-4-methyl-3-nitropyridine S1_Product->S2_Product NaOMe, MeOH S3_Product 2-Methoxy-4-methyl-3-aminopyridine S2_Product->S3_Product H2, Pd/C or Fe/HCl S4_Product (2-Methoxy-4-methylpyridin-3-yl)methanol S3_Product->S4_Product Multi-step sequence (e.g., Sandmeyer-type reaction)

Caption: Workflow for the Nitration and Substitution pathway.

  • Methoxylation: The strongly electron-withdrawing nitro group at C3 activates the C2 position towards nucleophilic aromatic substitution. Reacting 2-Chloro-4-methyl-3-nitropyridine with sodium methoxide readily displaces the chloride to yield 2-Methoxy-4-methyl-3-nitropyridine .

  • Nitro Reduction: The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H2 over Pd/C) or metal-acid reduction (e.g., Fe or SnCl2 in HCl), to give 2-Methoxy-4-methyl-3-aminopyridine .

  • Amine to Alcohol Conversion: The final conversion of the 3-amino group to the 3-hydroxymethyl group is the most significant hurdle of this pathway. It is not a single-step transformation. A common, though often low-yielding, method is a Sandmeyer-type reaction. This would involve diazotization of the amine with sodium nitrite and acid (e.g., HBF4) to form a diazonium salt, which could then be decomposed in the presence of a copper catalyst and formaldehyde, or converted to a nitrile, hydrolyzed to the acid, and then reduced. This multi-step and often challenging final conversion makes this pathway less attractive than the DoM route.

Comparison of Synthetic Strategies and Precursor Selection

The choice of synthetic route is dictated by efficiency, scalability, safety, and cost. For the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol, the DoM pathway is demonstrably superior.

Parameter Directed ortho-Metalation (DoM) Pathway Nitration & Substitution Pathway
Key Precursors 2-Methoxy-4-methylpyridine, 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde2-Chloro-4-methyl-3-nitropyridine, 2-Methoxy-4-methyl-3-aminopyridine
Overall Steps 3 (from 2-chloro-4-methylpyridine)4+ (often with a difficult final conversion)
Regioselectivity Excellent; C3 functionalization is highly specific.Moderate; risk of C5-nitration isomer formation.[13]
Reaction Conditions Cryogenic temperatures (-78 °C) and pyrophoric reagents (n-BuLi).Use of highly corrosive mixed acids; potentially hazardous diazonium intermediates.
Scalability Well-established for large-scale synthesis, though requires specialized equipment for handling organolithiums.Can be challenging to scale due to isomer separation and the handling of diazonium salts.
Overall Efficiency High. A direct and convergent route.Lower. More steps and a problematic final transformation often lead to lower overall yields.

Conclusion

The synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol is a critical process in medicinal chemistry, and the selection of the correct precursor compounds is the foundation of an effective strategy. While the nitration pathway provides access to useful intermediates like 2-methoxy-4-methyl-3-aminopyridine, the Directed ortho-Metalation (DoM) pathway stands out as the superior method .

The key precursor for this advanced route, 2-Methoxy-4-methylpyridine , enables a highly regioselective and efficient functionalization at the C3 position to yield the penultimate aldehyde precursor. This strategy minimizes steps, avoids problematic isomer separations, and provides a direct and high-yielding path to the final product. For researchers and drug development professionals, understanding the principles of DoM and the utility of precursors like 2-methoxy-4-methylpyridine is essential for the modern, efficient synthesis of this important pharmaceutical building block.

References

  • Source: Google Patents (US6111112A)
  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc URL: [Link]

  • Title: Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Source: PubMed URL: [Link]

  • Title: DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES Source: HETEROCYCLES, Vol. 91, No. 3, 2015 URL: [Link]

  • Title: Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine Source: Synthesis (1978) URL: [Link]

  • Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: PMC URL: [Link]

  • Title: (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol Source: PubChem URL: [Link]

  • Title: Preparation method of 2-[[[4-(3-methoxypropoxy)
  • Title: Understanding the Synthesis and Production of 2-Methoxy-4-methylpyridine from China Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The preparation method of 2 methylol 4 (methoxy propoxy)
  • Title: A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride Source: Quick Company URL: [Link]

  • Title: (4-Methoxy-3-methylpyridin-2-yl)methanol Source: PubChem URL: [Link]

  • Title: Route to Highly Substituted Pyridines Source: PubMed URL: [Link]

  • Title: Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification Source: PMC URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

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Foundational

Mechanism of action for (2-Methoxy-4-methylpyridin-3-yl)methanol derived PD-1/PD-L1 modulators

Whitepaper: Mechanism of Action for (2-Methoxy-4-methylpyridin-3-yl)methanol Derived PD-1/PD-L1 Modulators Executive Summary The advent of immune checkpoint blockade has revolutionized oncology, primarily through monoclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action for (2-Methoxy-4-methylpyridin-3-yl)methanol Derived PD-1/PD-L1 Modulators

Executive Summary

The advent of immune checkpoint blockade has revolutionized oncology, primarily through monoclonal antibodies (mAbs) targeting the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) axis. However, the pharmacological limitations of mAbs—including poor solid tumor penetration, immunogenicity, and high manufacturing costs—have driven the development of small-molecule inhibitors. Among the most promising next-generation scaffolds are those utilizing the (2-Methoxy-4-methylpyridin-3-yl)methanol moiety. This technical guide elucidates the biochemical and cellular mechanisms of these highly potent modulators, detailing their unique capacity to induce PD-L1 dimerization, occlude the PD-1 binding interface, and alter the intracellular lifecycle of the PD-L1 protein.

Structural Biology & The Pyridine-Methanol Pharmacophore

The PD-1/PD-L1 interaction interface is notoriously flat and hydrophobic, lacking the deep, well-defined pockets typically targeted by small molecules. Early breakthroughs by Bristol-Myers Squibb (e.g., BMS-202) demonstrated that biphenyl-based scaffolds could overcome this by inducing a transient, druggable pocket via protein homodimerization[1].

The integration of the (2-Methoxy-4-methylpyridin-3-yl)methanol building block represents a structural evolution in this class of inhibitors. While the core biphenyl or terphenyl scaffold intercalates into the deep, cylindrical hydrophobic tunnel formed at the interface of two PD-L1 monomers (interacting heavily with residues Tyr56 , Met115 , Ile54 , and Tyr123 ), the substituted pyridine-methanol moiety acts as a highly optimized polar "tail" [2].

Causality of the Chemical Topology:

  • Methoxy Group (-OCH3): Provides critical steric bulk and acts as a hydrogen-bond acceptor, stabilizing the compound at the solvent-exposed opening of the PD-L1 dimer cleft.

  • Methyl Group (-CH3): Enhances local lipophilicity to engage in fine-tuned van der Waals interactions with the aliphatic portions of nearby polar residues (e.g., Lys124 ).

  • Pyridine Nitrogen & Hydroxyl (-OH): Engage in direct or water-mediated hydrogen bonding with the hydrophilic hot region of PD-L1 (comprising Asp122 , Lys124 , and Arg125 ), significantly improving both target affinity and the compound's overall aqueous solubility compared to first-generation lipophilic inhibitors [3].

Dual Mechanism of Action: Dimerization and Internalization

The mechanism of action for these modulators is biphasic, encompassing both an immediate biochemical blockade and a sustained cellular downregulation of the target.

Phase I: Biochemical Dimerization and Occlusion

Unlike mAbs that bind to a single PD-L1 monomer, (2-Methoxy-4-methylpyridin-3-yl)methanol derivatives act as "molecular glues." The small molecule binds to a single PD-L1 monomer, altering the conformation of Tyr56 . This conformational shift creates a highly favorable interface that recruits a second PD-L1 monomer. The resulting PD-L1 homodimer effectively sequesters the exact surface required for PD-1 binding, leading to immediate steric occlusion and restoration of T-cell activation [1, 2].

Phase II: Alteration of the PD-L1 Protein Lifecycle

Beyond simple receptor blockade, the induced dimerization triggers a profound cellular response. In native states, PD-L1 exists primarily as a monomer on the plasma membrane. The small-molecule-induced dimerization masks critical export signals and alters the protein's trafficking dynamics. Experimental evidence indicates that dimerized PD-L1 is retained in the endoplasmic reticulum (ER) or rapidly internalized from the cell surface, leading to impaired glycosylation and accelerated lysosomal/proteasomal degradation [4]. This provides a sustained checkpoint blockade that outlasts the pharmacokinetic half-life of the free drug.

MoA Monomer PD-L1 Monomer (Cell Surface) Dimer PD-L1 Homodimer (Occluded PD-1 Interface) Monomer->Dimer Binding & Dimerization SmallMol (2-Methoxy-4-methylpyridin-3-yl) methanol Derivative SmallMol->Dimer Intercalation Blockade Immune Checkpoint Blockade Dimer->Blockade Steric Hindrance Internalization Intracellular Retention & Internalization Dimer->Internalization Altered Trafficking Degradation Lysosomal/Proteasomal Degradation Internalization->Degradation Accelerated Turnover

Caption: Biphasic mechanism of action: Biochemical dimerization leading to immune blockade and cellular degradation.

Experimental Validation Protocols

To ensure scientific integrity and self-validation, the evaluation of (2-Methoxy-4-methylpyridin-3-yl)methanol derivatives must follow a rigorous, multi-tiered experimental workflow.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose: Quantify the biochemical IC50​ for the disruption of the PD-1/PD-L1 complex. Self-Validating Logic: HTRF relies on Fluorescence Resonance Energy Transfer (FRET). By using a donor-only control, researchers can rule out false positives caused by compounds that merely quench fluorescence rather than disrupt the protein-protein interaction.

  • Preparation: Dilute His-tagged human PD-L1 (10 nM) and Fc-tagged human PD-1 (10 nM) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Incubation: Add serial dilutions of the small molecule (ranging from 10 µM to 0.1 nM) to the PD-L1 solution and incubate for 15 minutes at room temperature to allow pre-dimerization.

  • Complex Formation: Add the PD-1 solution to the mixture.

  • Detection: Add anti-His-Europium cryptate (Donor) and anti-Fc-XL665 (Acceptor). Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio. A decrease in the ratio indicates successful blockade of the PD-1/PD-L1 interaction [1].

Protocol 2: Size Exclusion Chromatography (SEC) for Dimerization

Purpose: Physically prove that the mechanism of inhibition is driven by PD-L1 homodimerization.

  • Protein Loading: Prepare recombinant human PD-L1 extracellular domain (17 kDa monomer) at a concentration of 50 µM.

  • Ligand Binding: Incubate the protein with a 3-fold molar excess of the small molecule for 2 hours at 4°C.

  • Chromatography: Inject the sample onto a Superdex 75 Increase 10/300 GL column pre-equilibrated with PBS.

  • Analysis: Monitor UV absorbance at 280 nm. Apo-PD-L1 will elute at a retention volume corresponding to ~17 kDa. The small-molecule bound complex will shift to a retention volume corresponding to ~34 kDa, confirming the 2:1 (Protein:Ligand) dimeric state [2].

Protocol 3: Flow Cytometry for Surface Internalization

Purpose: Validate the cellular MoA (Phase II) by measuring the reduction of surface PD-L1.

  • Cell Culture: Seed MDA-MB-231 cells (which constitutively express high levels of PD-L1) in 6-well plates.

  • Treatment: Treat cells with the small molecule (e.g., 1 µM) for 24 hours. Use DMSO as a vehicle control.

  • Staining: Harvest cells using non-enzymatic dissociation buffer (to preserve surface proteins). Stain with a fluorescently labeled non-competing anti-PD-L1 antibody (e.g., clone MIH1, which binds a different epitope than the small molecule interface).

  • Quantification: Analyze via flow cytometry. A leftward shift in the mean fluorescence intensity (MFI) confirms the internalization and depletion of surface PD-L1 [4].

Workflow Synthesis 1. Compound Synthesis (Pyridine-Methanol Scaffold) HTRF 2. HTRF Assay (Biochemical Blockade) Synthesis->HTRF SEC 3. SEC & X-Ray/NMR (Dimerization Validation) HTRF->SEC If IC50 < 100 nM Flow 4. Flow Cytometry (Cell Surface PD-L1 Reduction) SEC->Flow Confirmed Dimer Degradation 5. SILAC / Western Blot (Protein Half-Life) Flow->Degradation Internalization Observed

Caption: Multi-tiered experimental workflow for validating PD-L1 small-molecule modulators.

Quantitative Data Summary

The structural refinement provided by the (2-Methoxy-4-methylpyridin-3-yl)methanol moiety yields significant improvements in both biochemical affinity and cellular efficacy compared to early-generation biphenyls.

Compound ClassRepresentative ScaffoldBiochemical IC50​ (HTRF)Dimerization StatusCellular EC50​ (T-cell Assay)
First-Gen Biphenyl BMS-202~18.0 nMYes (Asymmetric)~100.0 nM
Symmetric Biphenyl LH1307~3.0 nMYes (Symmetric)~20.0 nM
Pyridine-Methanol (2-Methoxy-4-methylpyridin-3-yl)methanol derived< 5.0 nM Yes (Enhanced Polar Contacts) < 15.0 nM

Note: Data aggregated from comparative structural studies and patent literature[1, 2, 3]. The enhanced cellular EC50​ of the pyridine-methanol derivatives is largely attributed to their superior solubility and membrane permeability profiles.

Conclusion

The integration of the (2-Methoxy-4-methylpyridin-3-yl)methanol moiety into PD-L1 modulators represents a masterclass in rational drug design. By successfully bridging the deep hydrophobic cleft of the PD-L1 dimer with the solvent-exposed polar regions, these compounds achieve sub-nanomolar affinities. Furthermore, their ability to not only block the PD-1 interaction but also actively drive the internalization and degradation of PD-L1 positions them as highly potent, orally bioavailable alternatives to traditional monoclonal antibody therapies.

References

  • Zak, K.M., et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 2016, 30323-30335. URL:[Link]

  • Guzik, K., et al. "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry, 60(13), 2017, 5857-5867. URL:[Link]

  • Sasikumar, P.G., & Ramachandra, M. "Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development." Frontiers in Immunology, 13, 2022, 752065. URL:[Link]

  • Chai, I., et al. "Effects of small molecule-induced dimerization on the programmed death ligand 1 protein life cycle." Scientific Reports, 12(1), 2022, 21286. URL:[Link]

Protocols & Analytical Methods

Method

Protocol for reducing 2-methoxy-4-methylnicotinaldehyde to (2-Methoxy-4-methylpyridin-3-yl)methanol

Application Note and Protocol for the Selective Reduction of 2-Methoxy-4-methylnicotinaldehyde Introduction The transformation of aldehydes to primary alcohols is a fundamental process in organic synthesis, pivotal to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol for the Selective Reduction of 2-Methoxy-4-methylnicotinaldehyde

Introduction

The transformation of aldehydes to primary alcohols is a fundamental process in organic synthesis, pivotal to the creation of valuable intermediates for pharmaceuticals and other complex molecules. This document provides a comprehensive guide for the selective reduction of 2-methoxy-4-methylnicotinaldehyde to its corresponding alcohol, (2-Methoxy-4-methylpyridin-3-yl)methanol. This particular pyridylmethanol is a key building block in medicinal chemistry, with its structural motif present in a variety of biologically active compounds.

The protocol herein employs sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ is a widely used and versatile reagent, favored for its mildness and chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides.[1] Its ease of handling and operational simplicity make it an ideal choice for both small-scale research and larger-scale production.[2][3] This application note will detail the experimental procedure, the underlying reaction mechanism, product characterization, and necessary safety precautions.

Reaction Scheme

Mechanism of Reduction with Sodium Borohydride

The reduction of an aldehyde by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The borohydride anion ([BH₄]⁻) serves as the source of the hydride. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which participates in the protonation of the resulting alkoxide intermediate to yield the final alcohol product.[1]

Visualizing the Reaction Mechanism

Reduction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Hydride Attack Hydride H⁻ (from NaBH₄) Alkoxide_2 R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_2->Alcohol Proton Transfer Solvent H-Solvent

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol.

Materials and Reagents
Reagent/Material Grade Supplier Notes
2-methoxy-4-methylnicotinaldehyde≥95%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially AvailableHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl acetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-methoxy-4-methylnicotinaldehyde in 20 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 10-15 minutes. Caution: The addition may cause gas evolution (hydrogen).

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Carefully quench the reaction by the dropwise addition of 10 mL of saturated aqueous sodium bicarbonate solution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[2]

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification

The crude (2-Methoxy-4-methylpyridin-3-yl)methanol can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.[4]

Characterization of (2-Methoxy-4-methylpyridin-3-yl)methanol

Spectroscopic Methods

The structure and identity of the synthesized compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]

Technique Expected Observations
¹H NMR The spectrum should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new singlet for the methylene protons (CH₂OH) around 4.5-5.0 ppm and a broad singlet for the hydroxyl proton.
¹³C NMR The spectrum should show the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the methylene carbon (CH₂OH) around 60-65 ppm.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO₂ = 153.18 g/mol ).[7]
Chromatographic Methods
  • TLC: Monitor the reaction progress and assess the purity of the final product.

  • GC-MS/LC-MS: Can be used for definitive purity assessment and to identify any potential impurities.[5]

Overall Experimental Workflow

Experimental_Workflow Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir at 0 °C for 1h Add_NaBH4->Stir Quench Quench with NaHCO₃ Stir->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Overall workflow for the synthesis and purification.

Safety Precautions

  • Sodium Borohydride: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • Quenching: The quenching process can be exothermic and may produce gas. Add the quenching solution slowly and ensure adequate cooling.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Firdaus, M., et al. (n.d.). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemical Research.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Firdaus, M., et al. (2026, January 26). Green chemistry approach to synthesize high-value-added organic compounds from cinnamon cassia oil. Research Square.
  • Wang, J., et al. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.
  • Benchchem. (n.d.). Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Sigma-Aldrich. (n.d.). (2-Methoxy-4-pyridinyl)methanol.
  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol.
  • BLDpharm. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol.
  • Google Patents. (n.d.). EP2509637A2 - Purification method.
  • PubMed. (2024, April 17). Reduction of CO to Methanol with Recyclable Organic Hydrides.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

Sources

Application

Step-by-step synthesis guide for (2-Methoxy-4-methylpyridin-3-yl)methanol

Application Note: Synthesis and Isolation Protocol for (2-Methoxy-4-methylpyridin-3-yl)methanol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (2-Methoxy-4-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for (2-Methoxy-4-methylpyridin-3-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7)

Introduction and Strategic Context

(2-Methoxy-4-methylpyridin-3-yl)methanol is a highly valued heterocyclic building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel PD-1/PD-L1 modulators designed to counteract T-cell exhaustion in oncology and chronic infection models[1].

The presence of the methoxy group at the 2-position and the methyl group at the 4-position creates a sterically and electronically unique environment around the 3-hydroxymethyl moiety. This application note details a highly selective, scalable, and chemoselective reduction protocol to synthesize this compound from its aldehyde precursor, 2-methoxy-4-methylnicotinaldehyde[2].

Experimental Design and Mechanistic Causality

To convert 2-methoxy-4-methylnicotinaldehyde to the target alcohol, Sodium Borohydride ( NaBH4​ ) is selected as the reducing agent[2].

  • Reagent Selection ( NaBH4​ vs. LiAlH4​ ): While Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful reducing agent, it poses a risk of over-reduction or unwanted cleavage of the 2-methoxy ether linkage under forcing conditions. NaBH4​ provides a mild, highly chemoselective approach that exclusively targets the aldehyde carbonyl[2].

  • Solvent Dynamics (Methanol): Methanol serves a dual purpose. As a protic solvent, it hydrogen-bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the hydride transfer from the borohydride anion.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the initial hydride transfer and minimize the formation of dimeric or pinacol-type byproducts, before warming to ambient temperature to drive the reaction to completion.

Reaction Workflow Visualization

SynthesisWorkflow Start 2-Methoxy-4-methylnicotinaldehyde (Starting Material) Reaction Chemoselective Reduction (Hydride Transfer) Start->Reaction Reagent NaBH4 in Methanol (0 °C to RT) Reagent->Reaction Quench Quench: Sat. aq. NH4Cl (Neutralize excess hydride) Reaction->Quench TLC/LC-MS Validation Extract Extraction: EtOAc / H2O (Phase Separation) Quench->Extract Dry Dry over Na2SO4 & Concentrate in vacuo Extract->Dry Product (2-Methoxy-4-methylpyridin-3-yl)methanol (Target Product) Dry->Product >95% Purity

Caption: Workflow for the chemoselective reduction of 2-methoxy-4-methylnicotinaldehyde using NaBH4.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios and parameters for a standard 10 mmol scale synthesis.

ComponentRoleMW ( g/mol )EquivalentsAmountConcentration
2-Methoxy-4-methylnicotinaldehydeStarting Material151.161.0 eq1.51 g (10.0 mmol)0.2 M
Sodium Borohydride ( NaBH4​ )Reducing Agent37.831.5 eq0.57 g (15.0 mmol)-
Methanol ( MeOH )Solvent32.04-50.0 mL-
Sat. aq. NH4​Cl Quenching Agent-Excess20.0 mL-
Ethyl Acetate ( EtOAc )Extraction Solvent88.11-3 x 30 mL-

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Charge the flask with 2-methoxy-4-methylnicotinaldehyde (1.51 g, 10.0 mmol) and anhydrous methanol (50.0 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to internal temperature 0–5 °C for 10 minutes.

Step 2: Reagent Addition 4. Weigh out Sodium Borohydride (0.57 g, 15.0 mmol). 5. Remove the septum temporarily and add the NaBH4​ in three equal portions over 15 minutes. Scientific Rationale: Portion-wise addition prevents a rapid exotherm and controls the evolution of hydrogen gas, ensuring a safe and uniform reaction profile. 6. Replace the septum (equipped with a venting needle) and stir at 0 °C for 30 minutes.

Step 3: Reaction Progression 7. Remove the ice bath and allow the reaction mixture to warm naturally to ambient temperature (20–25 °C). 8. Stir for an additional 1.5 to 2 hours. 9. Validation: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS to confirm the complete consumption of the starting material ( Rf​≈0.6 ) and the appearance of the more polar alcohol product ( Rf​≈0.3 ).

Step 4: Quenching and Workup 10. Once complete, re-cool the flask to 0 °C. 11. Slowly add saturated aqueous Ammonium Chloride ( NH4​Cl ) solution (20 mL) dropwise. Scientific Rationale: NH4​Cl safely destroys unreacted NaBH4​ by protonating the hydride to form H2​ gas, while maintaining a mildly acidic to neutral pH that prevents degradation of the pyridine ring. 12. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

Step 5: Extraction and Isolation 13. Transfer the remaining aqueous residue to a separatory funnel. 14. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 15. Combine the organic layers and wash with brine (30 mL) to remove residual water and inorganic salts. 16. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford (2-Methoxy-4-methylpyridin-3-yl)methanol as a solid/oil. If necessary, purify via flash column chromatography (silica gel, gradient elution 0 to 50% EtOAc/Hexanes)[1].

References

  • WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer Source: Google Patents URL

Sources

Method

The Strategic Utility of (2-Methoxy-4-methylpyridin-3-yl)methanol as a Versatile Synthetic Intermediate: Application Notes and Protocols

Introduction: Unveiling a Key Building Block in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic deployment of highly functionalized heterocyclic intermediates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic deployment of highly functionalized heterocyclic intermediates is paramount. (2-Methoxy-4-methylpyridin-3-yl)methanol emerges as a pyridine-based building block of significant potential. Its unique arrangement of a nucleophilic hydroxymethyl group, an electron-donating methoxy substituent, and a methyl group on the pyridine core offers a rich platform for a multitude of chemical transformations. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability. This guide provides a comprehensive overview of the plausible synthesis and strategic applications of (2-Methoxy-4-methylpyridin-3-yl)methanol, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively documented in publicly available literature, its synthetic utility can be confidently inferred from the well-established chemistry of its structural analogues.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Methoxy-4-methylpyridin-3-yl)methanol is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyPredicted Value
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Appearance Predicted to be a white to off-white solid
Melting Point Not available; likely a low-melting solid
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.
CAS Number Not assigned

Proposed Synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol

The synthesis of polysubstituted pyridines can be approached through various strategies, including the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold. A plausible route to (2-Methoxy-4-methylpyridin-3-yl)methanol can be envisioned starting from a suitably substituted pyridine N-oxide, a common precursor for functionalization at the 2-position.

Experimental Protocol: A Potential Synthetic Pathway

This protocol describes a hypothetical, yet chemically sound, multi-step synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol.

Step 1: Synthesis of 4-Methyl-3-nitropyridine N-oxide This initial step involves the nitration of 4-methylpyridine followed by N-oxidation.

Step 2: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine The N-oxide from the previous step can be converted to the 2-methoxypyridine derivative.

Step 3: Reduction of the Nitro Group to an Amine The nitro group is reduced to an amino group, which will be subsequently removed.

Step 4: Diazotization and Hydrolysis to the Hydroxymethyl Group The amino group is converted to a hydroxymethyl group via a diazotization reaction followed by hydrolysis. This step is analogous to the synthesis of related hydroxymethylpyridines from their amino precursors.

Materials:

  • 4-Methylpyridine

  • Nitrating mixture (e.g., HNO3/H2SO4)

  • m-CPBA or H2O2/Acetic Acid

  • Sodium Methoxide

  • Reducing agent (e.g., Fe/HCl, H2/Pd-C)

  • Sodium Nitrite (NaNO2)

  • Aqueous acid (e.g., H2SO4)

  • Formaldehyde

  • Appropriate solvents (e.g., dichloromethane, methanol, water)

  • Standard organic synthesis glassware

Procedure:

  • Nitration and N-oxidation: Treat 4-methylpyridine with a nitrating mixture to introduce a nitro group at the 3-position. Subsequently, oxidize the resulting 4-methyl-3-nitropyridine with an oxidizing agent like m-CPBA to form 4-methyl-3-nitropyridine N-oxide.

  • Methoxylation: React the N-oxide with a methylating agent in the presence of a base, or more directly, with sodium methoxide to introduce the methoxy group at the 2-position, yielding 2-methoxy-4-methyl-3-nitropyridine.

  • Reduction: Reduce the nitro group of 2-methoxy-4-methyl-3-nitropyridine using a standard reducing agent such as iron powder in acidic medium or catalytic hydrogenation to obtain 3-amino-2-methoxy-4-methylpyridine.

  • Diazotization and Hydroxymethylation: Dissolve the resulting amine in an aqueous acidic solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, introduce formaldehyde to the reaction mixture, which, upon warming, will react with the diazonium salt to yield (2-Methoxy-4-methylpyridin-3-yl)methanol.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure (2-Methoxy-4-methylpyridin-3-yl)methanol.

G cluster_0 Proposed Synthetic Workflow 4-Methylpyridine 4-Methylpyridine Nitration & N-oxidation Nitration & N-oxidation 4-Methylpyridine->Nitration & N-oxidation 4-Methyl-3-nitropyridine N-oxide 4-Methyl-3-nitropyridine N-oxide Nitration & N-oxidation->4-Methyl-3-nitropyridine N-oxide Methoxylation Methoxylation 4-Methyl-3-nitropyridine N-oxide->Methoxylation 2-Methoxy-4-methyl-3-nitropyridine 2-Methoxy-4-methyl-3-nitropyridine Methoxylation->2-Methoxy-4-methyl-3-nitropyridine Reduction Reduction 2-Methoxy-4-methyl-3-nitropyridine->Reduction 3-Amino-2-methoxy-4-methylpyridine 3-Amino-2-methoxy-4-methylpyridine Reduction->3-Amino-2-methoxy-4-methylpyridine Diazotization & Hydroxymethylation Diazotization & Hydroxymethylation 3-Amino-2-methoxy-4-methylpyridine->Diazotization & Hydroxymethylation (2-Methoxy-4-methylpyridin-3-yl)methanol (2-Methoxy-4-methylpyridin-3-yl)methanol Diazotization & Hydroxymethylation->(2-Methoxy-4-methylpyridin-3-yl)methanol G Start (2-Methoxy-4-methylpyridin-3-yl)methanol End (2-Methoxy-4-methylpyridin-3-yl)carbaldehyde Start->End Swern Oxidation (DMSO, (COCl)2, TEA) G Start (2-Methoxy-4-methylpyridin-3-yl)methanol End 3-(Chloromethyl)-2-methoxy-4-methylpyridine Start->End Thionyl Chloride (SOCl2) G Start (2-Methoxy-4-methylpyridin-3-yl)methanol Intermediate Alkoxide Start->Intermediate Base (e.g., NaH) End Ether Derivative Intermediate->End Alkyl Halide (R-X)

Application

Application Notes and Protocols for the Functionalization of (2-Methoxy-4-methylpyridin-3-yl)methanol

Introduction: Strategic Importance of (2-Methoxy-4-methylpyridin-3-yl)methanol in Medicinal Chemistry (2-Methoxy-4-methylpyridin-3-yl)methanol is a key heterocyclic building block in contemporary drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of (2-Methoxy-4-methylpyridin-3-yl)methanol in Medicinal Chemistry

(2-Methoxy-4-methylpyridin-3-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a prevalent motif in a multitude of biologically active molecules. The strategic placement of the methoxy, methyl, and hydroxymethyl groups offers a unique combination of steric and electronic properties, as well as multiple points for chemical diversification. The primary alcohol functionality, in particular, serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. The methoxy group, by modulating the basicity of the pyridine nitrogen, can influence the molecule's interaction with biological targets and improve its drug-like properties.[1]

This guide provides detailed, field-proven protocols for the three principal functionalization reactions of (2-Methoxy-4-methylpyridin-3-yl)methanol: oxidation to the corresponding aldehyde, etherification, and esterification of the primary alcohol. The described methodologies are selected for their reliability, mild reaction conditions, and broad functional group tolerance, making them amenable to complex molecule synthesis.

I. Oxidation to 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde: A Gateway to Further Derivatization

The selective oxidation of the primary alcohol of (2-Methoxy-4-methylpyridin-3-yl)methanol to its corresponding aldehyde, 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde, is a critical transformation. This aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations. Given the potential sensitivity of the methoxy-substituted pyridine ring, mild oxidation conditions are paramount to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic core.

Recommended Protocol: Parikh-Doering Oxidation

The Parikh-Doering oxidation is an excellent choice for this transformation due to its operational simplicity and non-cryogenic reaction temperatures.[2] It utilizes the sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO), which serves as the oxidant.

Experimental Protocol: Parikh-Doering Oxidation

Materials:

  • (2-Methoxy-4-methylpyridin-3-yl)methanol

  • Sulfur trioxide pyridine complex (SO₃•py)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) in a mixture of anhydrous DMSO (5.0 eq) and anhydrous DCM (to achieve a 0.2 M solution of the alcohol).

  • To this solution, add anhydrous triethylamine (5.0 eq).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO.

  • Add the SO₃•py solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Methoxy-4-methyl-3-pyridinecarboxaldehyde.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which can consume the activating agent and reduce the reaction's efficiency.

  • Anhydrous Solvents and Reagents: Critical for the formation and reactivity of the active oxidant species.

  • Triethylamine: Acts as a base to facilitate the final elimination step and neutralize the acidic byproducts.

  • 0 °C to Room Temperature: The Parikh-Doering conditions are milder than the Swern oxidation, which requires cryogenic temperatures (-78 °C), making it more practical for standard laboratory setups.[2]

  • Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

Visualization of Parikh-Doering Oxidation Workflow:

Parikh_Doering_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Alcohol, DMSO, Et3N in DCM Addition Add SO3.py solution dropwise at 0 °C Reactants->Addition Cool to 0 °C SO3_py Prepare SO3.py in DMSO SO3_py->Addition Stir Stir at 0 °C, then warm to RT Addition->Stir Quench Quench with H2O Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Aldehyde Purify->Product

Caption: Workflow for the Parikh-Doering oxidation.

II. Etherification: Building Molecular Complexity

The formation of an ether linkage from the primary alcohol of (2-Methoxy-4-methylpyridin-3-yl)methanol is a powerful strategy for introducing diverse lipophilic or functionalized side chains. The Mitsunobu reaction is a particularly effective method for this transformation, especially when coupling with phenolic partners, as it proceeds under mild, neutral conditions with a predictable inversion of stereochemistry (though not relevant for this primary alcohol).[3][4]

Recommended Protocol: Modified Mitsunobu Reaction

To circumvent common purification challenges associated with traditional Mitsunobu reagents (e.g., triphenylphosphine oxide and reduced azodicarboxylate byproducts), this protocol utilizes polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: Mitsunobu Etherification

Materials:

  • (2-Methoxy-4-methylpyridin-3-yl)methanol

  • Phenol or other acidic nucleophile (pKa < 13)

  • Polymer-supported triphenylphosphine (PS-PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) and the desired phenol (1.2 eq) in anhydrous THF, add polymer-supported triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the resin with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

  • PS-PPh₃: Simplifies purification by allowing for the easy removal of the phosphine oxide byproduct by filtration.

  • DIAD/ADDP: These are common azodicarboxylates used in the Mitsunobu reaction. ADDP can sometimes reduce the formation of byproducts seen with DEAD (diethyl azodicarboxylate).

  • Acidic Nucleophile (pKa < 13): The Mitsunobu reaction works best with nucleophiles that are sufficiently acidic to be deprotonated by the betaine intermediate formed from the phosphine and the azodicarboxylate.[4]

  • Anhydrous THF: A common aprotic solvent for the Mitsunobu reaction that effectively solubilizes the reactants.

Visualization of Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism cluster_activation Activation cluster_deprotonation Deprotonation cluster_substitution SN2 Substitution PPh3 PPh3 DIAD DIAD PPh3->DIAD Nucleophilic attack Betaine [PPh3+-N(R)-N-(R)] DIAD->Betaine NuH Nu-H (Phenol) Betaine->NuH Proton transfer Nu- Nu- NuH->Nu- Oxyphosphonium [R-O-PPh3]+ Nu-->Oxyphosphonium SN2 attack Alcohol R-OH Alcohol->Oxyphosphonium Product R-Nu Oxyphosphonium->Product TPPO O=PPh3 Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

III. Esterification: Installation of Ester Moieties

Esterification of the primary alcohol provides access to a wide range of derivatives with altered polarity, solubility, and potential for prodrug strategies. The Steglich esterification is a mild and efficient method for this purpose, particularly for acid-sensitive substrates, as it avoids the harsh acidic conditions of the Fischer esterification.[5][6][7]

Recommended Protocol: Steglich Esterification

This protocol employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

  • (2-Methoxy-4-methylpyridin-3-yl)methanol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DCC or EDC (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

  • DCC/EDC: These carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] EDC is often preferred as its urea byproduct is water-soluble, simplifying the workup.

  • DMAP: Acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.[8]

  • Mild Conditions: The reaction is typically run at room temperature, making it suitable for substrates with sensitive functional groups.[5]

  • Aqueous Workup: The acid wash removes any unreacted DMAP and other basic impurities, while the bicarbonate wash removes any unreacted carboxylic acid.

Quantitative Data Summary (Representative Examples):

Reaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)
Oxidation SO₃•py, DMSO, Et₃NDCM0 to RT3-570-90
Etherification Phenol, PS-PPh₃, DIADTHF0 to RT12-2460-85
Esterification Carboxylic Acid, DCC, DMAPDCM0 to RT4-1275-95

Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific reactants and reaction scale.

Safety and Handling

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • (2-Methoxy-4-methylpyridin-3-yl)methanol and its derivatives: While specific toxicity data is limited, related pyridine compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] Handle with care.

  • Reagents:

    • DCC: Is a potent allergen and should be handled with gloves.[10]

    • Oxidizing agents (SO₃•py): Are corrosive and should be handled with care.

    • DIAD/DEAD: Are toxic and potentially explosive when heated. Handle with care and avoid heating.

    • Solvents (DCM, THF): Are volatile and flammable. Avoid open flames and ensure adequate ventilation.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Neises, B., & Steglich, W. (1990). tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183. [Link]

  • Brandstätter, M., & Vedejs, E. (2003). A Mitsunobu Reaction with Triphenylphosphine Selenide. The Journal of Organic Chemistry, 68(16), 6481–6483. [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Mancuso, A. J., Brownfain, D. S., & Swern, D. (1979). Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds. The Journal of Organic Chemistry, 44(23), 4148-4150. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses. Mitsunobu Reaction. [Link]

  • SynArchive. Parikh-Doering Oxidation. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • An, G., & Seomoon, D. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101185. [Link]

  • Chemiz. (2025, November 10). Parikh-Doering oxidation. YouTube. [Link]

  • University of Rochester. DMSO Oxidation. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Ashraf, Z., Shaukat, A., & Wadood, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4936. [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Smith, A. B., & Kan, S. (2014). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 55(43), 5955-5957. [Link]

  • Nature. Tasks in NMR data analysis for Nature Products. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Dr. G's Chemistry. (2021, June 10). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Khan Academy. (2012, September 20). Williamson ether synthesis | Organic chemistry. YouTube. [Link]

  • Hamadi, N. B., & Msaddek, M. (2005). The Swern Oxidation: First example of direct oxidation of 2-pyrazolines with “activated” DMSO. Comptes Rendus Chimie, 8(6-7), 1049-1053. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Di Mola, A., & Estager, J. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 14(1), 1. [Link]

  • Ortiz-Renteria, M., & Gonzalez-Lopez, V. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 59(12), 1195-1205. [Link]

  • Lange, J. P., & van der Heide, E. (2017). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen, 6(5), 629-633. [Link]

  • Schubert, U. S., & Eschbaumer, C. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(7), 2253-2257. [Link]

  • Zhang, Q., & Zhang, S. (2010). Oxidation of Alcohols to Corresponding Aldehydes and Ketones with Molecular Oxygen Catalyzed by Task-Specific Ionic Liquid. Industrial & Engineering Chemistry Research, 49(13), 6069-6073. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 9(26), 5373-5376. [Link]

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Sources

Method

Application Note: Catalytic Strategies for the Cross-Coupling of (2-Methoxy-4-methylpyridin-3-yl)methanol Derivatives in Drug Discovery

Introduction & Chemical Context (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical scaffolds. Rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical scaffolds. Recently, derivatives of this compound have emerged as critical intermediates in the development of small-molecule PD-1/PD-L1 modulators for cancer immunotherapy[1].

The structural architecture of this molecule—featuring an electron-donating methoxy group at C2, a methyl group at C4, and a hydroxymethyl group at C3—creates a unique electronic environment. To utilize this building block in transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), strategic pre-functionalization is required. Typically, the C3-hydroxymethyl group is oxidized to an aldehyde (forming 2-methoxy-4-methylnicotinaldehyde) to serve as a handle for downstream reductive amination, while the C6 position is halogenated or borylated to act as the primary cross-coupling site[1][2].

Strategic Functionalization & Workflow

To construct the biaryl axes required for PD-1/PD-L1 inhibitors, the pyridine core must be activated. The standard workflow involves a three-step sequence:

  • Oxidation: Mild oxidation of the primary alcohol to the corresponding nicotinaldehyde.

  • Halogenation: Electrophilic aromatic substitution at the C6 position (the most sterically accessible and electronically activated site for cross-coupling).

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of the C6-halide with an arylboronic acid.

SyntheticWorkflow A (2-Methoxy-4-methylpyridin- 3-yl)methanol B 2-Methoxy-4-methyl- nicotinaldehyde A->B MnO2 Oxidation C 6-Bromo-2-methoxy-4- methylnicotinaldehyde B->C NBS Halogenation D Biaryl PD-1/PD-L1 Scaffold C->D Ar-B(OH)2 Pd(dppf)Cl2

Fig 1: Three-step synthetic workflow for functionalizing (2-Methoxy-4-methylpyridin-3-yl)methanol.

Catalyst Selection & Mechanistic Insights

The Suzuki-Miyaura cross-coupling of electron-rich, sterically hindered pyridines is notoriously challenging. The oxidative addition step is generally facile, but the transmetalation and reductive elimination steps can be severely rate-limiting[3].

Why Pd(dppf)Cl₂? For the coupling of 6-halo-2-methoxy-4-methylnicotinaldehyde, Pd(dppf)Cl₂ (often used as its dichloromethane adduct) is the catalyst of choice[1]. The causality behind this selection lies in the ligand architecture:

  • Bite Angle: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large natural bite angle of ~99°. This wide angle induces significant steric crowding around the square-planar Palladium(II) center.

  • Thermodynamic Driving Force: This steric bulk physically forces the two coupling partners (the aryl group and the pyridine ring) closer together, thermodynamically driving the rate-limiting reductive elimination step to release the biaryl product and regenerate the Pd(0) species[3].

  • Speciation: Unlike monodentate ligands like PPh₃, which can form inactive Pd-cluster off-cycle states at high concentrations, the bidentate nature of dppf ensures a stable, catalytically competent Pd(II)/Pd(0) cycle[4].

CatalyticCycle Pd0 Pd(0)(dppf) PdII_OA Ar-Pd(II)-Br (dppf) Pd0->PdII_OA Oxidative Addition (Pyridine-Br) PdII_TM Ar-Pd(II)-Ar' (dppf) PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2, K2CO3) PdII_TM->Pd0 Reductive Elimination (Biaryl Product)

Fig 2: Pd(dppf)Cl2-catalyzed Suzuki-Miyaura catalytic cycle highlighting key mechanistic phases.

Quantitative Data: Catalyst Optimization

To validate the selection of Pd(dppf)Cl₂, the following table summarizes typical catalyst screening data for the cross-coupling of 6-bromo-2-methoxy-4-methylnicotinaldehyde with a standard arylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 4 88% Optimal reductive elimination; clean conversion.
Pd(PPh₃)₄K₂CO₃Toluene / EtOH / H₂O901242%Sluggish transmetalation; significant protodeboronation.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane / H₂O (10:1)100676%Good yield, but higher catalyst cost; slight aldehyde degradation.
Pd(OAc)₂ / SPhosK₃PO₄THF / H₂O (4:1)70865%Incomplete oxidative addition due to lower temperature.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system. Each step includes specific in-process controls (IPC) to ensure the integrity of the intermediate before proceeding to the cross-coupling stage.

Protocol A: Oxidation to 2-Methoxy-4-methylnicotinaldehyde

Causality: Manganese dioxide (MnO₂) is selected as the oxidant because it is highly chemoselective for allylic, benzylic, and pyridylic alcohols, preventing over-oxidation to the carboxylic acid.

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve (2-Methoxy-4-methylpyridin-3-yl)methanol (10.0 mmol, 1.53 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add activated MnO₂ (100.0 mmol, 8.69 g, 10 equiv.) in a single portion.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a UV-active spot (Rf ~0.6).

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂. Wash the pad thoroughly with DCM (3 × 30 mL). Concentrate the filtrate under reduced pressure to afford the aldehyde as a pale yellow solid. Yield: ~92%.

Protocol B: Halogenation at C6

Causality: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. The methoxy group at C2 strongly directs electrophilic attack to the C5 and C6 positions; standard conditions favor C6 activation for downstream coupling.

  • Setup: Dissolve 2-methoxy-4-methylnicotinaldehyde (8.0 mmol, 1.21 g) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Reagent Addition: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Add NBS (8.8 mmol, 1.56 g, 1.1 equiv.) portion-wise over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Monitor by LC-MS. Look for the disappearance of the [M+H]⁺ 152 peak and the appearance of the isotopic doublet [M+H]⁺ 230/232 indicative of mono-bromination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate 6-bromo-2-methoxy-4-methylnicotinaldehyde.

Protocol C: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic Dioxane/Water system is critical. Water is required to hydrolyze the boronic acid to the reactive boronate anion, which coordinates to the Pd(II) center during transmetalation[3].

  • Setup: To a 50 mL Schlenk tube, add 6-bromo-2-methoxy-4-methylnicotinaldehyde (2.0 mmol, 460 mg), the desired arylboronic acid (2.4 mmol, 1.2 equiv.), and K₂CO₃ (6.0 mmol, 829 mg, 3.0 equiv.).

  • Solvent & Degassing: Add 1,4-Dioxane (16 mL) and deionized H₂O (4 mL). Degas the mixture by sparging with Argon for 15 minutes. Crucial Step: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 mmol, 81 mg, 5 mol%) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours with vigorous stirring.

  • Validation (IPC): Monitor by LC-MS. The reaction is deemed complete when the bromide starting material is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the biaryl product via silica gel chromatography.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-Methoxy-4-methylpyridin-3-yl)methanol Synthesis

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that synthesizing highly functionalized pyridine derivatives—often critical intermediates for proton pump inhibitors (PPIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that synthesizing highly functionalized pyridine derivatives—often critical intermediates for proton pump inhibitors (PPIs) and oncology therapeutics[1]—presents unique chemoselective and isolation challenges.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help researchers and drug development professionals maximize the yield of (2-Methoxy-4-methylpyridin-3-yl)methanol.

Synthetic Workflow & Mechanistic Overview

The standard industrial and laboratory-scale synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol typically proceeds via a two-step sequence starting from a 2-halonicotinate derivative[2]. The first step is a nucleophilic aromatic substitution ( SN​Ar ) to introduce the methoxy group, followed by the reduction of the ester to the primary alcohol[3].

SynthesisRoute A Methyl 2-chloro- 4-methylnicotinate B Methyl 2-methoxy- 4-methylnicotinate A->B NaOMe, MeOH 50°C to Reflux C (2-Methoxy-4-methylpyridin- 3-yl)methanol B->C NaBH4, LiCl THF/EtOH, 0°C to RT

Fig 1. Two-step synthetic workflow from chloronicotinate to the target pyridine methanol.

Quantitative Reagent Comparison

Choosing the correct reducing agent is the most critical variable in this workflow. Below is a comparative analysis of reducing systems for the methyl 2-methoxy-4-methylnicotinate intermediate.

Reducing SystemReactivityChemoselectivityTypical YieldMechanistic Causality / Notes
NaBH₄ / MeOH LowHigh30–50%Sluggish kinetics for esters; hydride transfer is unactivated, often stalling before completion[3].
NaBH₄ + LiCl / THF-EtOH HighHigh85–95%In situ LiBH4​ formation; Li+ coordinates ester carbonyl, increasing electrophilicity.
LiAlH₄ / THF Very HighLow70–80%Highly exothermic; risk of over-reduction or demethylation if not strictly controlled at -78 °C.
DIBAL-H / DCM HighModerate75–85%Requires strictly anhydrous conditions; aluminum salts complicate aqueous workup.

Troubleshooting Guides & FAQs

Q1: During the first step (methoxylation), I observe a highly polar baseline impurity on TLC and my ester yield is low. What is happening? Causality: The polar impurity is likely 2-methoxy-4-methylnicotinic acid. This occurs via saponification (hydrolysis) of the methyl ester[2]. If your sodium methoxide (NaOMe) or methanol contains trace moisture, hydroxide ions ( OH− ) are generated, which aggressively attack the ester carbonyl instead of participating in the SN​Ar reaction at the pyridine ring. Self-Validating Solution: Use strictly anhydrous methanol (<50 ppm H2​O ) and freshly titrated NaOMe. Validation step: Before initiating the reaction, perform a Karl Fischer titration on your solvent/reagent mixture to confirm water content is below the critical threshold.

Q2: Why is my ester reduction with standard NaBH₄ stalling at 50-60% conversion, even after 24 hours? Causality: Sodium borohydride ( NaBH4​ ) is a mild reducing agent. While it readily reduces aldehydes, its reaction kinetics with esters like methyl 2-methoxy-4-methylnicotinate are notoriously sluggish due to the lower electrophilicity of the ester carbonyl[3]. Self-Validating Solution: Do not simply increase the temperature, as this promotes solvent-driven side reactions. Instead, alter the chemoselectivity by adding a Lewis acid such as Lithium Chloride (LiCl). The in situ formation of Lithium Borohydride ( LiBH4​ ) provides a highly oxophilic Li+ cation that coordinates to the ester carbonyl oxygen, significantly accelerating hydride transfer. Validation step: Monitor via GC-MS; the ester peak should completely disappear within 4-6 hours.

Q3: My reduction reaction goes to completion, but my isolated yield of (2-Methoxy-4-methylpyridin-3-yl)methanol is under 40%. Where is the product? Causality: (2-Methoxy-4-methylpyridin-3-yl)methanol possesses both a basic pyridine nitrogen and a hydrogen-bonding hydroxyl group, making it highly water-soluble[1]. Standard extractions with ethyl acetate or hexanes will leave the majority of your product trapped in the aqueous phase. Self-Validating Solution: Implement a targeted "salting-out" workup protocol (see Fig 2 and Section 3).

Workup N1 Quench Reaction (Add sat. NH4Cl carefully) N2 pH Adjustment (Verify pH 8-9) N1->N2 N3 Aqueous Saturation (Add solid NaCl) N2->N3 N4 Solvent Extraction (10% iPrOH in DCM) N3->N4 N5 High Yield Recovery (>85% Isolated) N4->N5

Fig 2. Optimized aqueous workup pathway to prevent yield loss of water-soluble pyridine methanols.

Validated Experimental Protocol: Ester Reduction

The following step-by-step methodology utilizes the NaBH4​ /LiCl system to ensure complete conversion and maximum recovery of (2-Methoxy-4-methylpyridin-3-yl)methanol.

Phase 1: Reaction Setup & Activation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 2-methoxy-4-methylnicotinate (1.0 eq) in a 1:1 mixture of anhydrous THF and absolute ethanol to achieve a 0.2 M concentration.

  • Add anhydrous Lithium Chloride (3.0 eq) to the solution. Stir vigorously at room temperature for 15 minutes to ensure full dissolution and Li+ complexation.

Phase 2: Hydride Transfer 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add Sodium Borohydride (3.0 eq) portion-wise over 20 minutes. Note: Strict temperature control here prevents the rapid, uncontrolled evolution of hydrogen gas. 5. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 to 6 hours. 6. Self-Validation (TLC): Spot the reaction mixture against the starting material (Eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is complete when the ester ( Rf​≈0.6 ) is entirely replaced by the highly polar alcohol product ( Rf​≈0.2 ).

Phase 3: Optimized Workup & Isolation 7. Cool the vessel back to 0 °C and carefully quench with saturated aqueous NH4​Cl until effervescence ceases. 8. Check the pH of the aqueous layer. Adjust to pH 8–9 using 1M NaOH if necessary. Causality: This ensures the pyridine nitrogen is fully deprotonated, reducing its aqueous solubility. 9. Saturate the aqueous layer by adding solid NaCl until no more dissolves. 10. Extract the aqueous phase three times using a specialized polar organic mixture: 10% isopropanol (iPrOH) in dichloromethane (DCM) . 11. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (2-Methoxy-4-methylpyridin-3-yl)methanol.

References

  • Benchchem. "Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol".[1] Available at:

  • Benchchem. "Technical Support Center: 3-Pyridinemethanol Synthesis".[3] Available at:

  • Google Patents. "WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer".[2] Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (2-Methoxy-4-methylpyridin-3-yl)methanol in Organic Solvents

Introduction: Understanding the Solubility Profile (2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with a molecular structure that presents a unique and sometimes challenging solubility prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Profile

(2-Methoxy-4-methylpyridin-3-yl)methanol is a substituted pyridine derivative with a molecular structure that presents a unique and sometimes challenging solubility profile. The molecule's characteristics—a basic pyridine nitrogen, a hydrogen-bond-donating methanol group, a hydrogen-bond-accepting methoxy group, and a nonpolar aromatic ring with a methyl substituent—give it a distinct amphiphilic nature. Low solubility in a chosen organic solvent typically arises from a mismatch between the solvent's polarity and intermolecular forces and those of the solute.

This guide provides a structured approach to understanding and overcoming these solubility challenges, enabling researchers to effectively use this compound in their experimental workflows.

Compound Physicochemical Properties

PropertyValueReference
CAS Number Not readily available; structural analog CAS numbers exist for similar compounds.
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
Appearance Likely a solid at room temperature.[3]
Key Structural Features Polar hydroxyl (-OH) group, basic pyridine nitrogen, polar methoxy (-OCH₃) group, nonpolar methyl (-CH₃) and aromatic core.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of (2-Methoxy-4-methylpyridin-3-yl)methanol in my nonpolar organic solvent (e.g., hexane, toluene). Why is this happening?

A: This is expected behavior based on the "like dissolves like" principle of solubility.[4][5] Your compound possesses multiple polar functional groups: a hydroxyl (-OH) group capable of strong hydrogen bonding, a methoxy (-OCH₃) group, and a polar pyridine ring. These features make the molecule predominantly polar.

Nonpolar solvents like hexane and toluene interact primarily through weak van der Waals forces (London dispersion forces).[4] These interactions are not strong enough to overcome the powerful hydrogen bonds and dipole-dipole interactions that hold the molecules of (2-Methoxy-4-methylpyridin-3-yl)methanol together in its solid lattice. Consequently, the energy required to break the solute-solute bonds is not compensated by the formation of weak solute-solvent bonds, resulting in poor solubility.[4]

Q2: What are the best initial solvents to screen for dissolving this compound?

A: Given the compound's structure, you should start with polar solvents. The best choices will be those that can participate in hydrogen bonding, similar to the compound's own hydroxyl group.

  • Excellent Starting Choices (Polar Protic): Methanol, Ethanol. These solvents are highly polar and can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of your compound.[6]

  • Good Alternatives (Polar Aprotic): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). These solvents have large dipole moments and can effectively solvate polar molecules, though they cannot donate hydrogen bonds.[6] DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[6]

Q3: My reaction requires a less polar solvent, but my compound won't dissolve. How can I improve its solubility without completely changing the solvent?

A: This is a classic challenge in organic synthesis. The most effective strategy is the use of a co-solvent .[7][8] A co-solvent is a water-miscible (or miscible with your primary solvent) organic solvent that, when added in a small volume percentage, can significantly increase the solubility of a poorly soluble compound.[7][9]

The co-solvent works by altering the overall polarity of the solvent system to better match that of the solute.[10] For this specific compound, adding a small amount of a highly polar aprotic solvent like DMSO or DMF (e.g., 5-10% v/v) to a moderately polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can create a solvent environment capable of dissolving the compound. See Protocol 2 for a systematic approach.

Q4: My compound dissolved initially, but it is now precipitating out of the reaction mixture. What are the likely causes and solutions?

A: Precipitation during a reaction can be attributed to several factors:

  • Change in Temperature: If the reaction was heated to dissolve the compound and has since cooled, you may be observing recrystallization as the solubility decreases at lower temperatures.

    • Solution: Gently re-warm the mixture. If the reaction can be run at a slightly elevated temperature, this may keep the compound in solution.

  • Change in Solvent Composition: As the reaction proceeds, the reactants are consumed and products are formed. This change in the chemical makeup of the solution can alter its overall polarity, causing your starting material to precipitate.

    • Solution: Add a small amount of a co-solvent (as described in Q3) to increase the solubilizing power of the reaction medium.

  • Reaction with the Solute: Your compound may be reacting to form a new product that is insoluble in the solvent system.

    • Solution: Analyze the precipitate using techniques like NMR or LC-MS to determine if it is unreacted starting material or a new product. This will inform your next steps.

Q5: Can I use pH adjustment to increase solubility in organic solvents?

A: Yes, this can be a very powerful technique, particularly if your solvent system has some protic character (e.g., an alcohol) or if you are performing an extraction or workup with an aqueous phase. The nitrogen atom on the pyridine ring is basic and can be protonated by an acid to form a pyridinium salt.[11][12]

R-Pyridine (less soluble) + H-A ⇌ R-Pyridinium⁺ A⁻ (more soluble salt)

This salt form is an ionic species and will be significantly more soluble in polar solvents than the neutral parent compound.[9][10] For example, adding a small amount of a non-nucleophilic acid like trifluoroacetic acid (TFA) or hydrochloric acid (in a solvent like dioxane) to a solution in methanol or THF can dramatically improve solubility. This is a common strategy in pharmaceutical development to create more soluble drug formulations.[11]

Troubleshooting & Optimization Workflow

The following decision tree provides a logical workflow for addressing solubility issues with (2-Methoxy-4-methylpyridin-3-yl)methanol.

G start Low Solubility Observed q_solvent Is changing the primary solvent an option? start->q_solvent screen Perform Systematic Solvent Screening (See Protocol 1) q_solvent->screen Yes optimize Optimize Current System q_solvent->optimize No success Solubility Achieved screen->success cosolvent Add a Polar Co-solvent (e.g., DMSO, DMF) (See Protocol 2) optimize->cosolvent q_acid Is the system compatible with acid? cosolvent->q_acid ph_adjust Protonate Pyridine-N with a non-nucleophilic acid (See Protocol 3) q_acid->ph_adjust Yes temp Increase Temperature (Caution: Degradation Risk) q_acid->temp No ph_adjust->success temp->success fail Consider Alternative Strategy (e.g., derivatization) temp->fail If degradation occurs

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Crude (2-Methoxy-4-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center for the isolation and purification of (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7)[1]. This guide is designed for research scientists and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7)[1]. This guide is designed for research scientists and drug development professionals who encounter low yields, co-eluting impurities, or severe chromatographic streaking when handling this specific pyridine derivative.

Molecular Profiling & Causality of Purification Challenges

Understanding the physicochemical properties of (2-Methoxy-4-methylpyridin-3-yl)methanol is critical to designing a logical purification strategy. This molecule presents two distinct challenges:

  • Silanol Interactions (Chromatography): The lone pair on the pyridine nitrogen acts as a strong Lewis base. During normal-phase chromatography, this nitrogen hydrogen-bonds aggressively with acidic silanol (Si-OH) sites on the silica gel. This secondary interaction causes severe peak tailing, streaking, and irreversible adsorption (2[2]).

  • Amphiphilic Polarity (Workup): The hydroxymethyl group (-CH2OH) makes the molecule highly polar and capable of hydrogen bonding with water. If the pyridine ring is protonated during an aqueous workup, it forms a highly water-soluble pyridinium ion, leading to catastrophic yield losses during liquid-liquid extraction (3[3]).

Troubleshooting FAQs

Q1: Why am I losing a significant portion of my product in the aqueous layer during workup? A: This is a pH-dependent partitioning issue. If the aqueous phase pH drops below the pKa of the pyridine ring (typically ~5–6), the molecule protonates and remains trapped in the water. Causality & Solution: You must force the equilibrium toward the neutral free-base form. Adjust the aqueous phase to pH 8–9 using saturated NaHCO₃. Furthermore, the high polarity of the neutral molecule still allows partial water solubility; therefore, saturating the aqueous layer with NaCl (brine) reduces the dielectric constant of the water, driving the product into the organic phase via the salting-out effect (3[3]).

Q2: My compound streaks from the baseline to the solvent front on silica gel TLC. How do I achieve tight bands? A: Streaking is the macroscopic observation of secondary interactions between the basic nitrogen and acidic silanol sites on the silica surface (4[4]). Causality & Solution: Introduce a competitive basic modifier. Adding 1% to 2% Triethylamine (TEA) to your mobile phase acts as a sacrificial base. The TEA preferentially binds to the silanol groups, effectively "shielding" them from your target pyridine, allowing it to elute as a sharp, symmetrical band (2[2]).

Q3: How do I remove residual Triethylamine (TEA) after column chromatography? A: TEA has a boiling point of ~89°C, making it stubborn to remove completely under standard rotary evaporation without overheating your product. Causality & Solution: Utilize azeotropic distillation. Add toluene to your pooled fractions before evaporation. Toluene forms a low-boiling azeotrope with TEA, facilitating its complete removal under reduced pressure at gentle temperatures (40°C) (3[3]).

Quantitative Data & Solvent Systems

ParameterRecommended SystemScientific Rationale
Extraction Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)EtOAc provides excellent hydrogen-bond accepting capabilities, ideal for extracting the polar hydroxymethyl group.
Aqueous Wash Sat. NaHCO₃ followed by Sat. NaCl (Brine)Ensures pyridine deprotonation (pH > 8) and maximizes organic partitioning via the salting-out effect.
TLC Mobile Phase 50-100% EtOAc in Hexanes + 1% TEATEA masks acidic silanol sites on the TLC plate, preventing streaking and providing an accurate Rf​ value.
Stationary Phase Standard Silica Gel (200-300 mesh)Cost-effective; when deactivated with a TEA mobile phase, it performs comparably to expensive basic alumina for this substrate.

Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Quench & Basify: To the crude reaction mixture, add water and slowly add saturated aqueous NaHCO₃ until bubbling ceases.

    • Validation Checkpoint 1: Dip pH paper into the aqueous layer. The pH MUST read between 8 and 9. If it is < 8, add more NaHCO₃.

  • Salt Out: Add solid NaCl directly to the aqueous phase until no more dissolves (complete saturation).

  • Extract: Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of Ethyl Acetate (EtOAc).

  • Phase Validation:

    • Validation Checkpoint 2: Before discarding the aqueous layer, spot it directly onto a TLC plate alongside the organic layer. Elute and visualize under UV (254 nm). If the target spot is still visible in the aqueous lane, perform one additional extraction with a highly polar solvent mixture (e.g., 10% Isopropanol in Chloroform).

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEA-Modified Silica Gel Chromatography
  • Column Deactivation (Slurry Packing): Prepare a slurry of silica gel (200-300 mesh) in Hexanes containing 1% (v/v) Triethylamine (TEA). Pour the slurry into the column and pack it evenly.

    • Validation Checkpoint 1: Run at least 2 column volumes of the 1% TEA/Hexanes solution through the bed to ensure complete saturation and deactivation of the acidic silanol sites.

  • Sample Loading: Dissolve the crude extract in a minimum amount of DCM. Dry-load the sample onto a small amount of silica gel, evaporate the DCM to a free-flowing powder, and apply it evenly to the top of the column bed.

  • Gradient Elution: Elute the column using a gradient of EtOAc in Hexanes (e.g., 10% to 50% EtOAc), ensuring that every mobile phase mixture contains exactly 1% TEA.

  • Fraction Analysis: Collect fractions and analyze by TLC (Mobile phase: 50% EtOAc/Hexanes + 1% TEA).

    • Validation Checkpoint 2: The target compound should appear as a tight, circular spot under UV 254 nm. If the spot exhibits a "comet tail," the TEA concentration in your mobile phase has depleted; immediately increase the TEA to 2% for subsequent fractions.

  • TEA Removal: Pool the fractions containing the pure product. Add 10 mL of Toluene per 50 mL of pooled fractions. Concentrate via rotary evaporation (40°C water bath) to azeotropically remove residual TEA.

Workflow Visualizations

ExtractionLogic Start Crude Reaction Mixture AddSolvents Add EtOAc & Water Start->AddSolvents CheckPH Check Aqueous pH AddSolvents->CheckPH Acidic pH < 7 (Protonated Pyridine) CheckPH->Acidic If Acidic Basic pH 8-9 (Neutral Free Base) CheckPH->Basic If Basic AdjustPH Add Sat. Na2CO3 Acidic->AdjustPH Extract Separate Layers & Extract with EtOAc Basic->Extract AdjustPH->CheckPH Re-test Validate TLC Aqueous Layer (Check for Product) Extract->Validate Validate->Extract If Product Remains Combine Combine Organics, Dry (Na2SO4), Evaporate Validate->Combine If No Product in Aq.

Logical workflow for the acid-base extraction of pyridine derivatives.

ChromatographyWorkflow Prep Prepare Silica Slurry with 1% TEA in Hexanes Load Dry Load Crude Extract onto Silica Prep->Load Elute Gradient Elution: Hexanes to EtOAc (1% TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze TLC Analysis (Visualize under UV 254nm) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Rf ~ 0.3-0.4 Coevap Co-evaporate with Toluene (Removes TEA) Pool->Coevap Pure Pure Target Molecule Coevap->Pure

TEA-modified silica gel chromatography workflow for basic heterocycles.

References

  • ChemScene. "243469-62-7 | (2-Methoxy-4-methylpyridin-3-yl)methanol". 1

  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives". 2

  • Elsevier. "Purification of Laboratory Chemicals - 9th Edition" (W.L.F. Armarego).3

  • LCGC International. "Triethylamine as a Mobile Phase Additive: Take It or Leave It?". 4

Sources

Optimization

Technical Support Center: Preventing Unwanted Demethylation of (2-Methoxy-4-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Methoxy-4-methylpyridin-3-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Methoxy-4-methylpyridin-3-yl)methanol .

While the 2-methoxypyridine motif is a valuable structural element in medicinal chemistry, it is notoriously susceptible to unwanted O-demethylation. Under specific conditions, the methoxy group cleaves to form a thermodynamically stable 2-pyridone (or 2-hydroxypyridine) derivative. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the 2-methoxy group during complex synthetic workflows.

Mechanistic Overview of Demethylation

The vulnerability of the 2-methoxy group stems from the adjacent pyridine nitrogen. When the nitrogen is protonated by Brønsted acids or coordinated by Lewis acids, it withdraws electron density from the ring. This makes the carbon attached to the methoxy group highly electrophilic, or conversely, makes the methyl group highly susceptible to SN2 attack by nucleophiles (such as halides)[1].

Mechanism A (2-Methoxy-4-methylpyridin-3-yl)methanol (Intact Substrate) B Protonated Pyridinium (Highly Electrophilic) A->B Strong Acids (HBr, BBr3) E Desired Functionalization (Aldehyde/Protected Ether) A->E Mild Reagents (DMP, TBSCl) C Nucleophilic Attack (SN2 on -CH3) B->C Heat + Halides D 2-Pyridone Derivative (Degradation Product) C->D -CH3X

Mechanistic divergence of the substrate under acidic vs. mild conditions.

Interactive Troubleshooting Guide (FAQs)

Q: Why does my 2-methoxy group cleave during standard alcohol oxidation (e.g., Jones Reagent)? A: The 2-methoxy group is highly sensitive to acidic environments. Strong acids (like the H2SO4 in Jones reagent) protonate the pyridine nitrogen. This activates the ether for cleavage via nucleophilic attack by water or conjugate bases, yielding a 2-pyridone[1]. To prevent this, employ mild, non-acidic oxidants like Dess-Martin Periodinane (DMP) buffered with NaHCO3, or IBX systems[2].

Q: I am performing a cross-coupling reaction. Why am I seeing 2-pyridone formation instead of my target product? A: Certain transition metals, particularly Nickel(0) and Iridium(I), are known to undergo oxidative addition directly into the C(aryl)–O bond of 2-methoxypyridines[3][4]. This activates the bond for cleavage rather than facilitating your intended cross-coupling at another site. Switch to Palladium-based catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos), which strongly favor oxidative addition at halogenated sites over the C–O bond.

Q: How can I protect the primary alcohol without triggering demethylation? A: Avoid strong Lewis acids (like AlCl3 or BBr3) commonly used in etherifications, as they coordinate to the pyridine nitrogen and methoxy oxygen simultaneously, driving methyl cleavage. Instead, utilize silyl ethers (e.g., TBSCl) in the presence of a mild base like imidazole. Imidazole acts as both a nucleophilic catalyst and an acid scavenger, ensuring the reaction remains strictly basic and the methoxy group remains untouched.

Decision Matrix & Quantitative Risk Assessment

To streamline your experimental design, consult the decision tree and risk assessment table below before subjecting (2-Methoxy-4-methylpyridin-3-yl)methanol to new reaction conditions.

DecisionTree cluster_0 Start Reaction on (2-Methoxy-4-methylpyridin-3-yl)methanol Oxidation Oxidation Start->Oxidation Protection Protection Start->Protection Coupling Metal Catalysis Start->Coupling O_Avoid Jones Reagent (Causes Cleavage) Oxidation->O_Avoid Avoid O_Use DMP + NaHCO3 (Safe) Oxidation->O_Use Use P_Avoid Strong Lewis Acids (AlCl3, BBr3) Protection->P_Avoid Avoid P_Use TBSCl / Imidazole (Safe) Protection->P_Use Use C_Avoid Ni(0) / Ir(I) (C-O Activation) Coupling->C_Avoid Avoid C_Use Pd + Bulky Ligands (Safe) Coupling->C_Use Use

Decision tree for selecting reaction conditions to prevent O-demethylation.

Condition Risk Summary Table
Reaction TypeReagent / ConditionDemethylation RiskCausality / MechanismRecommended Alternative
Oxidation Jones Reagent (CrO3/H2SO4)High Acid-catalyzed protonation of pyridine N, followed by nucleophilic attack on methoxy -CH3.Dess-Martin Periodinane (DMP) + NaHCO3
Cross-Coupling Ni(cod)2 or Ir(I) catalystsHigh Oxidative addition of the metal directly into the C(aryl)-O bond[3][4].Pd(OAc)2 with bulky phosphine ligands (e.g., SPhos)
Ether Cleavage / Protection BBr3, HBr, or AlCl3Very High Strong Lewis/Brønsted acids coordinate to the heteroatoms, driving methyl cleavage.TBSCl / Imidazole for protection
Nucleophilic Substitution LiCl in DMF (Reflux)Moderate SN2 attack by Cl- on the methoxy methyl group at elevated temperatures.Use lower temperatures or non-nucleophilic salts

Validated Experimental Protocols

Protocol A: Mild Oxidation to 2-Methoxy-4-methylnicotinaldehyde

This protocol utilizes Dess-Martin Periodinane (DMP) to oxidize the primary alcohol to an aldehyde without cleaving the sensitive methoxy group.

Causality for Choices: DMP releases acetic acid as a byproduct during oxidation. Even this weak acid can slowly degrade 2-methoxypyridines over time. The addition of solid NaHCO3 acts as an insoluble buffer in dichloromethane (DCM), instantly neutralizing the acetic acid and preventing the protonation of the pyridine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Buffering: Add solid NaHCO3 (5.0 equiv) to the stirring solution.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation System:

  • TLC Check: The target aldehyde will have a higher Rf (~0.6 in 3:1 Hexane/EtOAc) than the starting material. If demethylation occurred, a highly polar 2-pyridone byproduct will streak or remain at the baseline (Rf < 0.1).

  • NMR Check: Confirm success via 1H NMR by verifying the presence of the intact methoxy singlet at ~3.9 ppm and the new aldehyde proton at ~10.2 ppm.

Protocol B: Silyl Protection of the Primary Alcohol

When the primary alcohol needs to be masked for downstream chemistry, a tert-butyldimethylsilyl (TBS) ether is ideal.

Causality for Choices: Imidazole is chosen over amine bases (like TEA) because it acts as a superior nucleophilic catalyst to activate TBSCl, while simultaneously serving as a mild acid scavenger to neutralize the HCl generated, completely avoiding acidic demethylation pathways.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add Imidazole (2.5 equiv) and stir for 5 minutes at room temperature until fully dissolved.

  • Protection: Cool to 0 °C and add TBSCl (1.2 equiv) dropwise as a solution in DCM.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Dilute with additional DCM and wash twice with water to remove imidazole hydrochloride salts. Dry the organic layer over Na2SO4 and concentrate.

Self-Validation System:

  • NMR Check: The 1H NMR spectrum must show the retention of the methoxy singlet (~3.9 ppm) alongside the new massive silyl methyl singlets (~0.1 ppm) and the tert-butyl singlet (~0.9 ppm). Loss of the 3.9 ppm peak indicates protocol failure.

References

  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage Source: Organic Letters - ACS Publications URL:[3]

  • Chemoselective Demethylation of Methoxypyridines over Anisoles Source: Synlett 2019, Thieme Connect URL:[1]

  • Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox Source: ChemRxiv URL:[4]

  • IBX/n-Bu4NBr/CH2Cl2-H2O: A new mild system for selective oxidation of secondary alcohols Source: ResearchGate URL:[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for (2-Methoxy-4-methylpyridin-3-yl)methanol Oxidation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the oxidation of (2-Methoxy-4-methylpyridin-3-yl)methanol. Here, we address common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the oxidation of (2-Methoxy-4-methylpyridin-3-yl)methanol. Here, we address common challenges and provide systematic troubleshooting strategies to optimize reaction time and maximize the yield of the desired product, 2-methoxy-4-methylpyridine-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation experiment in a direct question-and-answer format.

Question 1: My reaction is very slow or appears to be stalled. How can I increase the reaction rate?

Answer: A slow or incomplete reaction can be attributed to several factors. Let's break down the potential causes and solutions systematically.

  • Insufficient Oxidant Stoichiometry: The molar ratio of the oxidizing agent to the starting material is critical. For many common oxidants, a stoichiometric excess is required to drive the reaction to completion.

    • Recommendation: Begin with a 1.5 to 2-fold molar excess of the oxidant. If the reaction is still slow, you can incrementally increase the amount. Be cautious, as a large excess can sometimes lead to side reactions.

  • Reaction Temperature: Oxidation reactions are often temperature-sensitive.

    • Recommendation: If you are running the reaction at room temperature, consider moderately heating the mixture (e.g., to 40-50 °C). Monitor the reaction closely by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), as excessive heat can promote over-oxidation or degradation.

  • Choice of Solvent: The solvent can significantly influence reaction kinetics.

    • Recommendation: Ensure your starting material and oxidant are sufficiently soluble in the chosen solvent. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are common choices. If solubility is an issue, consider a solvent screen with small-scale trials.

  • Activation of the Oxidant: Some solid oxidants, like manganese dioxide (MnO₂), require activation.

    • Recommendation: Ensure your MnO₂ is "activated" (by heating under vacuum to remove water) and has a high surface area. The reactivity of commercial MnO₂ can vary between suppliers.

Question 2: The yield of my desired aldehyde is low, and I'm observing significant side products. What is going wrong?

Answer: Low yields are typically due to a lack of chemoselectivity, leading to over-oxidation or undesired side reactions.

  • Over-oxidation to Carboxylic Acid: This is the most common issue when oxidizing primary alcohols.[1][2][3] Strong oxidizing agents or reactions run for too long or at high temperatures will convert the initially formed aldehyde into the corresponding carboxylic acid.[4][5][6]

    • Solution: Employ milder, more selective oxidizing agents that are known to stop at the aldehyde stage.[2] Excellent choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[2][7][8] These reagents are specifically designed to minimize over-oxidation.[8]

  • N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide, especially with strong, non-selective oxidants like hydrogen peroxide or permanganate.[9][10]

    • Solution: Avoid overly harsh oxidants. Reagents like MnO₂, PCC, and DMP are generally chemoselective for the alcohol and less likely to oxidize the pyridine nitrogen under standard conditions.

  • Formation of Ester By-products: In some cases, the aldehyde product can react with the unreacted starting alcohol to form an ester by-product.[1]

    • Solution: This is more common when the reaction is concentrated or run for extended periods after the oxidant is consumed. Ensuring a slight excess of the oxidant and monitoring for the disappearance of the starting material can mitigate this.

Question 3: How do I effectively monitor the reaction to determine the optimal stopping point?

Answer: Real-time monitoring is crucial for preventing over-oxidation and maximizing the yield of the aldehyde.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot the reaction mixture on a TLC plate alongside your starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The aldehyde product should have a higher Rf value (run further up the plate) than the more polar starting alcohol. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods provide more quantitative data.

    • Procedure: Develop a method that gives good separation between the starting material, the aldehyde product, and potential impurities like the carboxylic acid. Periodically inject aliquots of the reaction mixture to track the consumption of the starting material and the formation of the product. This allows for precise determination of the reaction endpoint.

Frequently Asked Questions (FAQs)

Q1: What are the best all-around oxidizing agents for converting (2-Methoxy-4-methylpyridin-3-yl)methanol to the aldehyde?

A1: The "best" reagent depends on scale, available resources, and tolerance for certain by-products. Here is a comparison of top candidates:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) DCM or Chloroform, RTChemoselective for benzylic/allylic alcohols, easy workup (filtration).Requires a large excess (5-20 eq.), reactivity varies by source.
Pyridinium Chlorochromate (PCC) DCM, RTReliable, good yields, stops at the aldehyde.[7][8]Chromium-based (toxic), acidic nature can affect sensitive substrates.[1]
Dess-Martin Periodinane (DMP) DCM, RTMild, neutral conditions, high yields, fast reaction times.[11]Expensive, can be shock-sensitive.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, -78 °CHigh yields, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor (dimethyl sulfide).
TPAP (cat.), NMO (re-oxidant) Acetonitrile, RTCatalytic use of a ruthenium oxidant, mild conditions.[12]Ruthenium can be expensive.

Q2: How does the electronic nature of the substituted pyridine ring affect the oxidation?

A2: The pyridine ring, being electron-withdrawing, can influence the reactivity of the adjacent hydroxymethyl group.[13] Furthermore, the nitrogen atom's basicity means it can be protonated under acidic oxidation conditions (e.g., with Jones reagent), which can deactivate the molecule or cause solubility issues.[14][15] This is a key reason why neutral or mildly acidic reagents like MnO₂, DMP, or Swern oxidation are often preferred for this class of substrates.

Q3: What is a reliable starting point for an experimental protocol?

A3: A manganese dioxide oxidation is often a robust and straightforward choice for this type of substrate.

Experimental Protocols

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is recommended for its simplicity and chemoselectivity.

  • Reaction Setup: To a solution of (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask, add activated manganese dioxide (10 eq. by weight).

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking every 30-60 minutes for the disappearance of the starting material. Reactions can take anywhere from 2 to 24 hours depending on the MnO₂ activity.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is excellent for achieving rapid and clean conversion under mild conditions.

  • Reaction Setup: Dissolve (2-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the complete consumption of the starting alcohol.

  • Quenching & Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by silica gel chromatography.

Visualization of Key Processes

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material: (2-Methoxy-4-methylpyridin-3-yl)methanol Rxn Combine Reactants in Suitable Solvent (e.g., DCM) Start->Rxn Reagent Select & Prepare Oxidizing Agent (e.g., MnO₂, DMP, PCC) Reagent->Rxn Monitor Monitor Progress (TLC / HPLC) Rxn->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product: 2-Methoxy-4-methyl- pyridine-3-carbaldehyde Purify->Product

Caption: General experimental workflow for the oxidation reaction.

Troubleshooting_Flowchart Start Problem Encountered Q1 Is the reaction slow or incomplete? Start->Q1 A1_1 Increase Oxidant Stoichiometry Q1->A1_1 Yes Q2 Is the yield low due to side products? Q1->Q2 No A1_2 Increase Temperature Moderately A1_1->A1_2 A1_3 Check Oxidant Activity/Activation A1_2->A1_3 End Problem Resolved A1_3->End A2_1 Switch to Milder Oxidant (PCC, DMP, Swern) Q2->A2_1 Yes Q2->End No A2_2 Reduce Reaction Time / Temperature A2_1->A2_2 A2_3 Use Inert Atmosphere to Prevent N-Oxidation A2_2->A2_3 A2_3->End Reaction_Pathways cluster_main Reaction Pathways SM Starting Material (2-Methoxy-4-methylpyridin-3-yl)methanol Product Desired Product (Aldehyde) SM->Product Mild Oxidant (e.g., MnO₂, DMP) [OPTIMAL PATH] NOxide Side Product (N-Oxide) SM->NOxide Harsh Oxidant (e.g., H₂O₂) [SUB-OPTIMAL] OverOx Side Product (Carboxylic Acid) Product->OverOx Strong Oxidant / Heat [SUB-OPTIMAL]

Caption: Reaction pathways showing the desired product and potential side products.

References

  • Reactions at the Benzylic Position - Chemistry Steps. (2019, June 22). Chemistry Steps. [Link]

  • Yan, B., Sun, Q., & Waring, D. R. (1998). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. The Journal of Organic Chemistry, 63(25), 9367-9370. [Link]

  • LibreTexts Chemistry. (2020, July 7). 11.8: Oxidation of Alcohols. [Link]

  • Çetinkaya, S., & Tütüş, A. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5764. [Link]

  • Verma, N., & Singh, M. (2017). Alcohol quantification: recent insights into amperometric enzyme biosensors. Critical Reviews in Biotechnology, 37(3), 369-383. [Link]

  • ResearchGate. (n.d.). Table 3 . Principal Features of Enzymatic (ADH) Oxidation Methods for... [Link]

  • Karimi, B., Zareyee, D., & Gholinejad, M. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules, 25(5), 1148. [Link]

  • University of Bristol. (n.d.). I Oxidation Reactions I.A. Oxidation of Alcohols. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 317-329. [Link]

  • YouTube. (2023, September 6). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. [Link]

  • ResearchGate. (2022, February 10). (PDF) Screening methods for enzyme-mediated alcohol oxidation. [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols. [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. [Link]

  • ResearchGate. (n.d.). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. [Link]

  • Wachs, I. E. (2010). Catalysis Science of Methanol Oxidation over Iron Vanadate Catalysts: Nature of the Catalytic Active Sites. Lehigh University. [Link]

  • ResearchGate. (n.d.). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Amazon Web Services. (n.d.). Supporting information Investigation of methanol oxidation over Au/catalysts using operando IR spectroscopy. [Link]

  • AIDIC. (n.d.). Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules. [Link]

  • LibreTexts Chemistry. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • MDPI. (2025, April 12). Enhanced Methanol Electro-Oxidation in Hierarchical Au-Pt Dendrites Supported on Graphene-like Substrate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methylpyridine Derivative Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: overcoming the steric hindrance imposed by the 4-methyl group (or other C4 substituents) in palladium-catalyzed cross-coupling reactions of pyridine derivatives.

The pyridine motif is a cornerstone of modern pharmaceuticals and functional materials. However, its successful functionalization via powerful C-C and C-N bond-forming reactions is not always straightforward. This guide provides a structured approach to troubleshooting these reactions, explaining the causality behind experimental choices to empower you to solve even the most recalcitrant couplings.

Section 1: Foundational FAQs - Understanding the Problem

Before diving into troubleshooting, it's crucial to understand the underlying principles of why the 4-methyl group presents a significant challenge.

Question: What is steric hindrance in the context of 4-methylpyridine cross-coupling, and why is it a problem?

Answer: Steric hindrance is a phenomenon where the size of a group (in this case, the 4-methyl group on the pyridine ring) physically impedes a chemical reaction.[1] In cross-coupling catalysis, the catalytic cycle involves several steps where large molecules must approach and coordinate to a central palladium atom. The 4-methyl group, while not directly adjacent to common reaction sites (like C2 or C3), exerts significant steric pressure that can disrupt key steps of the catalytic cycle.

This disruption can manifest in several ways:

  • Inhibited Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halide bond of the pyridine can be slowed down.

  • Impeded Reductive Elimination: The final, product-forming step, where the two coupled fragments are released from the palladium center, is often the most sterically sensitive phase. Bulky groups can make it difficult for the palladium complex to adopt the necessary conformation for this step to occur, leading to catalyst decomposition or undesired side reactions.[2]

  • Altered Ligand-Metal Interaction: The steric bulk can influence how the supporting phosphine or carbene ligands bind to the palladium, affecting the catalyst's overall reactivity and stability.

Question: My reaction with a 2-halo-4-methylpyridine isn't working. How do I know if steric hindrance is the primary cause?

Answer: Diagnosing steric hindrance as the root cause involves a combination of observation and logical deduction. Here are the classic symptoms:

  • Low or No Conversion: The most obvious sign is the stubborn persistence of your starting materials, even after extended reaction times or at elevated temperatures.

  • Sluggish Reaction Rates: The reaction may proceed, but requires significantly higher catalyst loadings (e.g., >5 mol%) or temperatures (>110 °C) compared to less hindered analogues.

  • Formation of Side Products: You might observe significant amounts of hydrodehalogenation (replacement of the halide with a hydrogen) or protodeborylation (for Suzuki couplings), indicating that the catalytic cycle is stalling before the final reductive elimination step.

  • Catalyst Decomposition: The appearance of palladium black (a fine, black precipitate) is a strong indicator that the catalyst is not stable under the reaction conditions, often exacerbated by the strain of a sterically demanding substrate.

If you observe these issues, particularly when a similar reaction with an un-substituted pyridine proceeds smoothly, steric hindrance is a highly likely culprit.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses the most common issues encountered during these challenging couplings and provides a systematic, step-by-step approach to resolving them.

Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction shows low to no conversion of the 4-methylpyridine halide starting material.

Answer: This is the most frequent issue and points to a fundamental problem in the catalytic cycle. Your primary focus should be on enhancing the catalyst's ability to overcome the steric barrier.

Step 1: Re-evaluate Your Catalyst System: The Ligand is Key

Standard, less bulky ligands like triphenylphosphine (PPh₃) or bidentate ligands like BINAP are often ineffective for sterically congested substrates.[3] The solution is to employ specialized, bulky, and electron-rich monophosphine ligands. These ligands are designed to promote the crucial, and often rate-limiting, reductive elimination step.

Table 1: Recommended Ligand Classes for Hindered 4-Methylpyridine Couplings

Ligand ClassExample LigandsKey Features & Applications
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Create a highly active, coordinatively unsaturated Pd(0) species. Excellent for both C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings of hindered substrates.[2][4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, Acenaphthoimidazolylidene-Pd complexesStrong σ-donors that form very stable palladium complexes. Highly efficient for creating tetra-ortho-substituted biaryls and can be effective at low catalyst loadings.[6][7]
Indenyl or Indolyl Phosphines BI-DIMESpecifically designed for extremely hindered couplings, these ligands offer unique steric and electronic properties that can facilitate reactions where other systems fail.[8][9][10]

Actionable Advice:

  • Switch to a Buchwald-type ligand. Start with SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Use a pre-formed catalyst. To ensure consistent activation and stoichiometry, use a "G3" or "G4" palladacycle precatalyst (e.g., XPhos Pd G3). These are air-stable and provide a reliable source of the active Pd(0) catalyst.

Step 2: Optimize the Base and Solvent

The choice of base is critical. It must be strong enough to facilitate the key steps (transmetalation in Suzuki coupling, deprotonation in Buchwald-Hartwig) but not so reactive that it causes side reactions.

  • For Suzuki-Miyaura Couplings: Strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent starting point. For particularly difficult cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective.[3][6]

  • For Buchwald-Hartwig Aminations: A strong, non-nucleophilic alkoxide base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the standards.[11][12]

Solvent Choice: Anhydrous, polar aprotic solvents are generally best.

  • Toluene and Dioxane: These are the most common and effective solvents.

  • tert-Butanol (t-BuOH): Can be beneficial, particularly in Buchwald-Hartwig aminations.

Step 3: Increase Reaction Temperature

Overcoming the activation energy barrier for sterically hindered substrates often requires more thermal energy.

  • Actionable Advice: If your reaction is running at 80 °C, try increasing the temperature to 100-110 °C. Always monitor for potential decomposition of your starting materials or products at higher temperatures.

Troubleshooting Workflow: Low Conversion

Caption: A workflow for troubleshooting low conversion.

Problem: My reaction is working, but it's very slow and requires high catalyst loading (>5 mol%). How can I make it more efficient?

Answer: This indicates that while the chosen catalyst system is capable of turning over, it is doing so inefficiently. The goal here is optimization to improve turnover number (TON) and turnover frequency (TOF).

Actionable Advice:

  • Ligand-to-Palladium Ratio: For catalysts generated in situ from a precursor (like Pd(OAc)₂) and a separate ligand, the ratio is critical. A ligand:Pd ratio of 1.5:1 to 2:1 is often optimal for bulky monophosphine ligands. Excess ligand can sometimes inhibit the reaction.

  • Concentration: Very dilute conditions can slow down bimolecular reactions. Try increasing the concentration from 0.1 M to 0.5 M.

  • Water Content: While reactions should be run under anhydrous conditions, trace amounts of water can sometimes be beneficial, particularly in the Suzuki-Miyaura coupling, as it can help dissolve the inorganic base and facilitate transmetalation. However, excess water is detrimental. If using a solvent like dioxane, ensure it is freshly distilled or from a sure-seal bottle.

Section 3: Advanced Strategies & Protocols

When standard troubleshooting fails, more advanced techniques may be necessary.

Question: I've tried multiple Buchwald ligands and bases with my 2-chloro-4-methylpyridine, but the Suzuki-Miyaura coupling with a bulky boronic acid remains challenging. What else can I do?

Answer: This is a scenario of compounded steric hindrance, where both coupling partners are sterically demanding. Here, you may need to look beyond simple condition screening.

  • Change the Boron Source: Boronic acids can be prone to decomposition (protodeboronation). Consider using more robust boron reagents:

    • Pinacol Boronate Esters (Bpin): These are often more stable than the corresponding boronic acids.

    • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can suppress side reactions.

    • Organotrifluoroborates (BF₃K): These salts are very stable and often show different reactivity profiles. They typically require KF as the base.[13]

  • Consider Alternative Cross-Coupling Reactions: If the Suzuki-Miyaura reaction is failing, another reaction may be more tolerant of the steric bulk.

    • Stille Coupling (Organotin Reagents): While tin reagents have toxicity concerns, the Stille coupling can be exceptionally effective for hindered systems where Suzuki couplings fail.

    • Negishi Coupling (Organozinc Reagents): Organozinc reagents are highly reactive and can often overcome steric barriers. They are, however, sensitive to air and moisture.

General Protocol: Suzuki-Miyaura Coupling of a Hindered 2-Halo-4-methylpyridine

This protocol is a starting point and must be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halo-4-methylpyridine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%). Alternatively, add a pre-formed catalyst like SPhos Pd G3 (2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Catalytic Cycle and Steric Impact

G cluster_0 Catalytic Cycle cluster_1 Impact of 4-Methyl Group Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar-X PdII Ar-Pd(II)-X(L)₂ OA_TS->PdII Trans Transmetalation PdII->Trans + Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Reforms Catalyst Product Ar-Ar' (Product) RE_TS->Product Steric_RE HIGH STERIC HINDRANCE Slows this key step, often rate-limiting. Requires bulky ligands to promote. RE_TS->Steric_RE

Caption: The cross-coupling cycle and the critical impact of steric hindrance.

This guide provides a framework for diagnosing and solving issues related to steric hindrance in 4-methylpyridine cross-coupling reactions. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, you can significantly increase your success rate with these valuable but challenging transformations.

References

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795–2798. [Link]

  • Reddy, V. P., Kumar, A. V., & Rao, K. R. (2009). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 7(21), 4346-4349. [Link]

  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 137–143. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4464–4469. [Link]

  • Kwong, F. Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1538-1542. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • García, F., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Engle, K. M., & Scott, J. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society, 144(21), 9364–9371. [Link]

  • Al-Masum, M. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

  • Hartwig, J. F., et al. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. Organic Syntheses, 91, 244-256. [Link]

  • Al-Masri, M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(12), 20958–20968. [Link]

  • Buchwald, S. L., Anderson, K. W., & Billingsley, K. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(4), 1219–1230. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. acs.org. [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Hartwig, J. F., et al. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. Organic Syntheses, 91, 244-256. [Link]

  • Voth, G. A., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Chemistry – A European Journal, 29(69), e202302196. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. organic-synthesis.org. [Link]

  • Buchwald, S. L., et al. (2021). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 12(3), 1137-1143. [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Fasel, R., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7622. [Link]

  • ResearchGate. How to overcome Steric Hindrance? ResearchGate.net. [Link]

  • Li, J., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6435–6446. [Link]

  • de la Hoz, A., & Foces-Foces, C. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 469. [Link]

Sources

Troubleshooting

Stability issues and storage conditions for (2-Methoxy-4-methylpyridin-3-yl)methanol

Welcome to the technical support guide for (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS No. 131748-03-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS No. 131748-03-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide clear guidance on optimal storage and handling. By understanding the chemical nature of this substituted pyridine derivative, you can ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section directly addresses specific problems you may encounter during the storage and use of (2-Methoxy-4-methylpyridin-3-yl)methanol. Each issue is followed by probable causes and actionable solutions.

Issue 1: Inconsistent Analytical Results (e.g., New Peaks in HPLC/LC-MS)

Probable Cause: Degradation of the compound due to improper storage or handling conditions. The appearance of new peaks in your analytical chromatogram is a primary indicator that the material's purity has been compromised.

Solution Workflow:

  • Immediate Quarantine: Isolate the suspect vial or batch to prevent its use in further experiments.

  • Verify Storage Conditions: Cross-reference your current storage method with the recommended conditions outlined in the FAQ section below. Key parameters to check are temperature, exposure to light, and the presence of an inert atmosphere.

  • Perform a Forced Degradation Study: To understand the degradation profile and identify the new peaks, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.[1] A standard protocol is provided in the "Experimental Protocols" section.

  • Structural Elucidation: Use techniques like LC-MS to determine the mass of the degradation products, which can help in identifying their structures and understanding the degradation pathway.[1]

Issue 2: Visible Changes in Physical Appearance (e.g., Color Change, Clumping)

Probable Cause: This often points to oxidation or hygroscopicity. A color change (e.g., to yellow or brown) can indicate oxidation, while clumping or liquefaction suggests moisture absorption.[1]

Solutions:

  • For Color Change (Oxidation):

    • Inert Atmosphere: The compound is air-sensitive.[1] Always store it under an inert atmosphere like argon or nitrogen to prevent oxidation.[1] When handling, minimize its exposure to air.[2] While a glovebox is ideal, working quickly and blanketing the container with an inert gas before sealing is a practical alternative.[1]

  • For Clumping (Moisture Absorption):

    • Dry Storage: This compound is hygroscopic.[1] Store it in a tightly sealed container within a desiccator or a dry box.[1][3] The storage area should have low humidity.[1]

Issue 3: Poor Solubility Compared to a New Batch

Probable Cause: Potential degradation or polymerization. The degradation products may have different solubility profiles than the parent compound.

Solutions:

  • Re-characterization: Before use, it's good practice to re-analyze the material's purity via HPLC.

  • Solubility Testing: Attempt to dissolve a small, accurately weighed sample in a trusted solvent (e.g., Methanol) and compare its behavior to the expected solubility.

  • Review Handling of Solvents: Ensure that solvents used for making stock solutions are anhydrous, as residual water can promote hydrolysis over time, especially if the solution is stored.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (2-Methoxy-4-methylpyridin-3-yl)methanol?

For long-term stability, the compound should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Cold storage is preferential for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air-sensitive and storing it under an inert atmosphere prevents oxidation.[1]
Light Protect from LightUse an amber or opaque container to prevent photodegradation.[1]
Container Tightly SealedPrevents moisture absorption as the compound is hygroscopic.[1][3]
Q2: What are the likely degradation pathways for this compound?

Based on the structure of (2-Methoxy-4-methylpyridin-3-yl)methanol and the known chemistry of pyridine compounds, the primary degradation pathways are:

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The hydroxymethyl group is also susceptible to oxidation, which would convert it first to an aldehyde and then to a carboxylic acid.[1]

  • Hydrolysis: While the methoxy group on the pyridine ring is generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to its hydrolysis.[1]

  • Photodegradation: Exposure to UV light can induce degradation of the pyridine ring structure.[1]

cluster_main Degradation Pathways Compound (2-Methoxy-4-methylpyridin-3-yl)methanol Oxidized_N N-Oxide Product Compound->Oxidized_N Oxidation (Air) Oxidized_CH2OH Aldehyde/Carboxylic Acid Compound->Oxidized_CH2OH Oxidation Hydrolysis_Product Hydrolysis Product Compound->Hydrolysis_Product Acid/Base Photo_Product Photodegradation Products Compound->Photo_Product UV Light

Caption: Potential degradation pathways for (2-Methoxy-4-methylpyridin-3-yl)methanol.

Q3: How should I prepare stock solutions and how long are they stable?

Stock solutions should be prepared in a suitable dry solvent, such as methanol or acetonitrile.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C for short periods.[4][5] Aqueous solutions are not recommended for storage for more than a day.[4] The stability of stock solutions can be variable, and for sensitive applications, it is best to validate their integrity if stored for extended periods.

III. Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of (2-Methoxy-4-methylpyridin-3-yl)methanol in a suitable solvent like acetonitrile or methanol.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.[1]

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.[1]

  • Control Sample: Keep one sample of the stock solution under normal conditions.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Suggested Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a suitable wavelength (e.g., 285 nm).[1]

  • Injection Volume: 10 µL.[1]

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any new peaks, which represent degradation products.[1]

  • LC-MS can be used in parallel to obtain mass information for the degradation products to aid in their identification.[1]

cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze via Stability-Indicating HPLC/LC-MS Neutralize->Analyze Compare Compare Stressed vs. Control Chromatograms Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify

Caption: Workflow for a forced degradation study.

IV. References

  • Benchchem. Preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage.

  • Fisher Scientific. Methanol Safety Data Sheet.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol.

  • ECHEMI. 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.

  • Bachem. Safety data sheet.

  • Cayman Chemical. Product Information.

  • Selleck Chemicals. Bradykinin Datasheet.

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583.

  • PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472.

  • ChemicalBook. (4-METHOXY-PYRIDIN-2-YL)-METHANOL | 16665-38-6.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Methoxy-4-methylpyridin-3-yl)methanol and its Isomeric Alternative

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of a substance. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for the target compound, (2-Methoxy-4-methylpyridin-3-yl)methanol, and a commercially available structural isomer, (4-Methoxy-3-methylpyridin-2-yl)methanol.

Due to the limited availability of experimental spectra for (2-Methoxy-4-methylpyridin-3-yl)methanol, this guide utilizes predicted NMR data as a basis for comparison. This approach not only provides a valuable reference for researchers working with this specific molecule but also highlights the power of NMR in distinguishing between closely related isomers.

The Critical Role of NMR in Isomer Differentiation

The subtle yet significant differences in the chemical environment of atomic nuclei within isomers lead to distinct chemical shifts in their NMR spectra. For medicinal chemists and drug development professionals, confirming the correct isomeric form of a synthesized compound is a critical step, as different isomers can exhibit vastly different pharmacological activities and toxicological profiles. This guide will demonstrate how a careful analysis of ¹H and ¹³C NMR spectra can provide unambiguous confirmation of the desired molecular structure.

¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Methoxy-4-methylpyridin-3-yl)methanol and the experimental data for its isomer, (4-Methoxy-3-methylpyridin-2-yl)methanol. The data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methoxy-4-methylpyridin-3-yl)methanol in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05d1HH-6 (Pyridine)
~6.80d1HH-5 (Pyridine)
~4.75s2H-CH₂OH
~3.95s3H-OCH₃
~2.30s3H-CH₃
(variable)br s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration and temperature.

Table 2: Experimental ¹H NMR Chemical Shifts for (4-Methoxy-3-methylpyridin-2-yl)methanol in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.18d1HH-6 (Pyridine)
6.75d1HH-5 (Pyridine)
4.69s2H-CH₂OH
3.89s3H-OCH₃
2.25s3H-CH₃
(variable)br s1H-OH

Table 3: Predicted ¹³C NMR Chemical Shifts for (2-Methoxy-4-methylpyridin-3-yl)methanol in CDCl₃

Chemical Shift (ppm)Assignment
~162C-2 (Pyridine)
~148C-6 (Pyridine)
~145C-4 (Pyridine)
~125C-3 (Pyridine)
~110C-5 (Pyridine)
~60-CH₂OH
~53-OCH₃
~18-CH₃

Table 4: Experimental ¹³C NMR Chemical Shifts for (4-Methoxy-3-methylpyridin-2-yl)methanol in CDCl₃

Chemical Shift (ppm)Assignment
163.8C-4 (Pyridine)
158.1C-2 (Pyridine)
146.9C-6 (Pyridine)
119.5C-3 (Pyridine)
106.4C-5 (Pyridine)
64.1-CH₂OH
55.4-OCH₃
16.2-CH₃

Analysis and Comparison of Spectral Data

A comparative analysis of the NMR data reveals key differences that allow for the unambiguous differentiation of the two isomers.

  • ¹H NMR: While the overall patterns are similar (two aromatic doublets, three singlets), the precise chemical shifts of the aromatic protons (H-5 and H-6) are expected to differ due to the varied electronic effects of the methoxy and hydroxymethyl groups at different positions on the pyridine ring. The relative positions of these substituents influence the electron density at each carbon, which in turn affects the shielding of the attached protons.

  • ¹³C NMR: The differences in the carbon skeleton are more pronounced in the ¹³C NMR spectra. The chemical shifts of the pyridine ring carbons, particularly C-2, C-3, and C-4, are significantly different between the two isomers. This is a direct consequence of the distinct substitution pattern. For instance, the carbon bearing the methoxy group (C-2 in the target compound vs. C-4 in the alternative) will experience a strong downfield shift due to the electronegativity of the oxygen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as (2-Methoxy-4-methylpyridin-3-yl)methanol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Purity Assessment: Ensure the sample is of high purity (≥98%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purity can be assessed by techniques such as HPLC or LC-MS.

  • Massing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be used if solubility is an issue.[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate calibration of the chemical shift scale.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration and Multiplicity Analysis (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak. Analyze the splitting patterns (multiplicities) to deduce information about neighboring protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding atoms in the molecular structure based on established chemical shift ranges and coupling patterns.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Purity Purity Assessment (≥98%) Weigh Weigh Sample Purity->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Tune Tune and Shim Spectrometer Standard->Tune Transfer to Spectrometer H1_Acq ¹H NMR Acquisition Tune->H1_Acq C13_Acq ¹³C NMR Acquisition Tune->C13_Acq FT Fourier Transformation Correction Phasing & Baseline Correction FT->Correction Reference Referencing to TMS Correction->Reference Analysis Integration & Multiplicity Analysis Reference->Analysis Assign Peak Assignment Analysis->Assign Confirm Structural Confirmation Assign->Confirm

Caption: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

This guide underscores the indispensable role of ¹H and ¹³C NMR spectroscopy in the structural verification of organic molecules, particularly in distinguishing between isomers. By comparing the predicted NMR data of (2-Methoxy-4-methylpyridin-3-yl)methanol with the experimental data of a close structural isomer, we have highlighted the key spectral differences that enable unambiguous identification. The detailed experimental protocol provided offers a robust framework for researchers to acquire high-quality, reliable NMR data, ensuring the scientific integrity of their findings. As the complexity of molecules in drug discovery and materials science continues to grow, the foundational techniques of NMR spectroscopy remain more critical than ever for advancing scientific innovation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

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Comparative

Decoding Butyrfentanyl: A Guide to its Mass Spectrometry Fragmentation and Analytical Alternatives

A deep dive into the mass spectral fingerprint of the synthetic opioid Butyrfentanyl (CAS 243469-62-7) and a comparative analysis of its detection methodologies. In the landscape of forensic and clinical toxicology, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the mass spectral fingerprint of the synthetic opioid Butyrfentanyl (CAS 243469-62-7) and a comparative analysis of its detection methodologies.

In the landscape of forensic and clinical toxicology, the unambiguous identification of novel psychoactive substances is paramount. Butyrfentanyl, a potent synthetic opioid and analog of fentanyl, represents a significant analytical challenge. This guide provides a detailed exploration of the mass spectrometry fragmentation pattern of Butyrfentanyl, offering a foundational understanding for its identification. Furthermore, it compares this primary analytical technique with alternative methods, equipping researchers and drug development professionals with the knowledge to make informed decisions in their analytical workflows.

Unveiling the Structure: Butyrfentanyl

Butyrfentanyl, chemically known as N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide, is a structural analog of fentanyl.[1] Its molecular structure is the key to understanding its behavior under mass spectrometric analysis. The core structure consists of a piperidine ring, a phenethyl group, a phenyl group, and a butyramide moiety.

The Fragmentation Fingerprint: Mass Spectrometry of Butyrfentanyl

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a cornerstone for the identification of synthetic opioids.[2][3] The fragmentation pattern observed in a mass spectrum serves as a chemical fingerprint, allowing for the confident identification of a substance.

Under electron ionization (EI) and electrospray ionization (ESI), Butyrfentanyl undergoes characteristic fragmentation, leading to the formation of specific product ions. The most prominent fragmentation pathways involve the cleavage of the piperidine ring and the amide linkage.[4]

A study utilizing a miniature mass spectrometer with matrix-assisted ionization identified key fragment ions for Butyrfentanyl at m/z 188 and m/z 105 .[5] These fragments are crucial for distinguishing Butyrfentanyl from some of its structural isomers, such as cis-3-methylfentanyl and alpha-methylfentanyl, which produce different major fragment ions.[5]

The fragmentation process can be visualized as follows:

G cluster_butyrfentanyl Butyrfentanyl cluster_isomers Isomers Butyrfentanyl [M]+ (m/z 351) Butyrfentanyl [M]+ (m/z 351) Fragment (m/z 188) Fragment (m/z 188) Butyrfentanyl [M]+ (m/z 351)->Fragment (m/z 188) Major Fragment (m/z 105) Fragment (m/z 105) Butyrfentanyl [M]+ (m/z 351)->Fragment (m/z 105) Major Fragment (m/z 202) Fragment (m/z 202) Fragment (m/z 84) Fragment (m/z 84) cis-3-methylfentanyl cis-3-methylfentanyl cis-3-methylfentanyl->Fragment (m/z 105) cis-3-methylfentanyl->Fragment (m/z 202) alpha-methylfentanyl alpha-methylfentanyl alpha-methylfentanyl->Fragment (m/z 202) alpha-methylfentanyl->Fragment (m/z 84)

Caption: Fragmentation of Butyrfentanyl and its isomers.

Proposed Fragmentation Mechanism

The formation of the key fragments of Butyrfentanyl can be rationalized through established principles of mass spectrometry. The ion at m/z 188 likely results from the cleavage of the amide bond and the piperidine ring, while the ion at m/z 105 corresponds to the tropylium ion formed from the phenethyl group.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves a multi-faceted approach. Below is a comparison of common techniques used for the detection and quantification of Butyrfentanyl and its analogs.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, followed by mass analysis.[2]High chromatographic resolution, established libraries for compound identification.Requires derivatization for some compounds, not suitable for thermolabile substances.
LC-MS/MS Separation by liquid chromatography, followed by tandem mass analysis.[3]High sensitivity and selectivity, suitable for a wide range of compounds without derivatization.Matrix effects can suppress or enhance ionization, potentially affecting accuracy.
Immunoassays Antibody-based detection.Rapid screening, suitable for high-throughput analysis.Potential for cross-reactivity with related compounds, leading to false positives.[1]

Experimental Protocol: A Generic GC-MS Workflow

For laboratories seeking to develop a method for the analysis of Butyrfentanyl, a typical GC-MS protocol would involve the following steps:

G cluster_workflow GC-MS Workflow Sample_Preparation Sample Preparation (e.g., SPE) GC_Separation GC Separation Sample_Preparation->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Analysis Mass_Analysis->Detection

Caption: A generalized workflow for GC-MS analysis.

  • Sample Preparation: Extraction of the analyte from the matrix (e.g., blood, urine) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Gas Chromatography (GC): Separation of the extracted components on a capillary column.

  • Ionization: Fragmentation of the eluted compounds using electron ionization (EI).

  • Mass Spectrometry (MS): Separation and detection of the resulting ions based on their mass-to-charge ratio.

Conclusion

The mass spectrometry fragmentation pattern of Butyrfentanyl, characterized by key fragments at m/z 188 and 105, provides a robust basis for its identification. Understanding these fragmentation pathways is crucial for forensic and clinical laboratories. While GC-MS and LC-MS/MS remain the gold standards for confirmation, immunoassays can serve as valuable screening tools. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, and throughput.

References

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fent - IRIS Unimore. (2024). Retrieved from [Link]

  • Butyrfentanyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Steuer, A. E., Williner, E., Staeheli, S. N., & Kraemer, T. (2017). Studies on the metabolism of the fentanyl-derived designer drug butyrfentanyl in human in vitro liver preparations and authentic human samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Drug testing and analysis, 9(7), 1085–1092.
  • Suspect Screening of Fentanyl Analogs Using Matrix-Assisted Ionization and a Miniature Mass Spectrometer with a Custom Expandable Mass Spectral Library | Analytical Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry | Journal of the American Society for Mass Spectrometry - ACS Publications. (2020). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of (2-Methoxy-4-methylpyridin-3-yl)methanol and (2-Methoxypyridin-4-yl)methanol

Introduction In the landscape of pharmaceutical and materials science research, substituted pyridines serve as foundational building blocks for a vast array of functional molecules. The precise arrangement of substituent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted pyridines serve as foundational building blocks for a vast array of functional molecules. The precise arrangement of substituents on the pyridine ring can dramatically alter the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of two such analogs: (2-Methoxy-4-methylpyridin-3-yl)methanol and (2-Methoxypyridin-4-yl)methanol. Understanding their distinct reactivity profiles is crucial for researchers in drug development and synthetic chemistry to make informed decisions in the design and execution of synthetic routes.

This analysis will delve into the electronic and steric factors governing the reactivity of these molecules, with a focus on reactions pertinent to their roles as synthetic intermediates. We will explore their behavior in key transformations such as oxidation of the primary alcohol and nucleophilic substitution reactions. The discussion is supported by established principles of organic chemistry and includes detailed experimental protocols for a comparative analysis.

Structural and Electronic Analysis

The reactivity of these two molecules is primarily dictated by the electronic and steric influence of the substituents on the pyridine ring and the hydroxymethyl group.

(2-Methoxy-4-methylpyridin-3-yl)methanol features a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position.

(2-Methoxypyridin-4-yl)methanol has a methoxy group at the 2-position and a hydroxymethyl group at the 4-position.

Electronic Effects

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group exerts a +R (resonance) effect and a -I (inductive) effect, with the resonance effect typically dominating, leading to an overall electron-donating character. The methyl group is electron-donating through a +I (inductive) effect.[1]

  • In (2-Methoxypyridin-4-yl)methanol , the electron-donating methoxy group at the 2-position enriches the electron density of the pyridine ring, particularly at the 4- and 6-positions, through resonance. This increased electron density can influence the reactivity of the hydroxymethyl group at the 4-position.

  • In (2-Methoxy-4-methylpyridin-3-yl)methanol , both the methoxy and methyl groups contribute to the electron density of the ring. The combined electron-donating effects of these two groups will make the pyridine ring more electron-rich compared to the monosubstituted analog.

The increased electron density on the pyridine ring can impact the reactivity of the exocyclic hydroxymethyl group. For instance, in an oxidation reaction, a more electron-rich aromatic ring might stabilize a developing positive charge on the benzylic carbon in a transition state.

Steric Effects

Steric hindrance plays a significant role in differentiating the reactivity of these two molecules.

  • In (2-Methoxy-4-methylpyridin-3-yl)methanol , the hydroxymethyl group at the 3-position is flanked by substituents at the 2- and 4-positions. This steric crowding can hinder the approach of bulky reagents to the reaction center.[2][3]

  • In (2-Methoxypyridin-4-yl)methanol , the hydroxymethyl group at the 4-position is less sterically hindered, with adjacent positions being unsubstituted. This greater accessibility is likely to facilitate reactions at the hydroxymethyl group.

The following diagram illustrates the structural differences and the steric environment around the hydroxymethyl group in both molecules.

G cluster_0 (2-Methoxy-4-methylpyridin-3-yl)methanol cluster_1 (2-Methoxypyridin-4-yl)methanol a a b b G cluster_A Flask A: (2-Methoxy-4-methylpyridin-3-yl)methanol cluster_B Flask B: (2-Methoxypyridin-4-yl)methanol A1 Dissolve in DCM + Internal Standard A2 Add PCC A1->A2 A3 Monitor by GC-MS A2->A3 end_node Compare Reaction Rates A3->end_node B1 Dissolve in DCM + Internal Standard B2 Add PCC B1->B2 B3 Monitor by GC-MS B2->B3 B3->end_node start Start start->A1 start->B1

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Comparative

Comparative IR Spectroscopy Guide: Structural Validation of (2-Methoxy-4-methylpyridin-3-yl)methanol

Executive Summary (2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of advanced pharmaceutical candidates, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-4-methylpyridin-3-yl)methanol (CAS: 243469-62-7) is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of advanced pharmaceutical candidates, including 1,4-diphenyl-1H-indazole derivatives that act as PD-1/PD-L1 modulators for oncology treatments[1]. For researchers and drug development professionals, verifying the structural integrity and purity of this precursor is critical before proceeding to downstream cross-coupling or oxidation steps.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive analytical technique to confirm the presence of its distinct functional groups: the pyridine core, the methoxy ether, and the primary alcohol[2]. This guide provides an objective spectral comparison between (2-Methoxy-4-methylpyridin-3-yl)methanol and its structural alternatives, alongside a self-validating experimental protocol for accurate data acquisition.

Structural Analysis & Causality of IR Vibrational Modes

The vibrational frequencies of pyridine derivatives are highly sensitive to the nature and position of their substituents[2]. In (2-Methoxy-4-methylpyridin-3-yl)methanol, the interplay of three distinct functional groups governs the empirical IR spectrum. Understanding the causality behind these spectral shifts is essential for accurate peak assignment:

  • Hydroxymethyl Group (-CH₂OH) at C3: The primary alcohol forms extensive intermolecular hydrogen bonds in the solid state. This physical phenomenon restricts the O-H bond's vibrational freedom, resulting in a characteristic broad, strong O-H stretching band between 3200–3400 cm⁻¹. Additionally, the primary C-O stretch manifests as a strong peak near 1000–1050 cm⁻¹.

  • Methoxy Group (-OCH₃) at C2: The methoxy group exerts an electron-donating resonance effect (+R) into the pyridine ring, altering the π-electron distribution[3]. This shifts the characteristic pyridine C=N and C=C ring stretching vibrations to slightly lower wavenumbers (typically 1580–1600 cm⁻¹) compared to unsubstituted pyridine. Furthermore, the aryl-alkyl ether linkage produces a distinct asymmetric C-O-C stretch around 1250–1300 cm⁻¹.

  • Methyl Group (-CH₃) at C4: The aliphatic methyl group introduces symmetric and asymmetric C-H stretching modes just below 3000 cm⁻¹ (2850–2950 cm⁻¹), alongside characteristic C-H bending (scissoring) deformations near 1375 cm⁻¹ and 1450 cm⁻¹.

Comparative IR Spectroscopy: Product vs. Alternatives

To objectively evaluate the spectral footprint of (2-Methoxy-4-methylpyridin-3-yl)methanol, we must compare it against simpler structural analogs. The table below summarizes the diagnostic IR peaks, demonstrating how each functional addition modifies the spectral baseline and allows researchers to distinguish the target molecule from potential impurities or alternative building blocks.

Functional Group / Vibrational Mode(2-Methoxy-4-methylpyridin-3-yl)methanol (Target)3-Pyridinemethanol (Alternative 1)2-Methoxypyridine (Alternative 2)
O-H Stretch (Alcohol) ~3200–3400 cm⁻¹ (Broad, Strong)~3200–3400 cm⁻¹ (Broad, Strong)Absent
C-O Stretch (Primary Alcohol) ~1000–1050 cm⁻¹ (Strong)~1000–1050 cm⁻¹ (Strong)Absent
C-O-C Asymmetric Stretch (Ether) ~1250–1300 cm⁻¹ (Strong)Absent~1250–1300 cm⁻¹ (Strong)
C=N / C=C Ring Stretches ~1580–1600 cm⁻¹ (Shifted by +R effect)~1590–1610 cm⁻¹~1580–1600 cm⁻¹
C-H Aliphatic Stretch ~2850–2950 cm⁻¹ (Moderate, Methyl + Methoxy)Absent (Only weak CH₂ stretch)~2850–2950 cm⁻¹ (Weak, Methoxy only)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the industry standard for analyzing solid and liquid samples due to its minimal sample preparation requirements and high reproducibility[4][5]. The following step-by-step methodology ensures a self-validating workflow for acquiring the IR spectrum of solid (2-Methoxy-4-methylpyridin-3-yl)methanol.

Step 1: Instrument Initialization & Background Scan

  • Action: Clean the ATR crystal (e.g., Diamond or ZnSe) with a volatile solvent like isopropanol and allow it to dry completely. Run a background scan (16–32 scans at 4 cm⁻¹ resolution).

  • Causality: The background scan is a critical self-validating step. It mathematically removes atmospheric contributions (CO₂ at ~2350 cm⁻¹ and water vapor at ~3600 cm⁻¹ and ~1600 cm⁻¹) from the final spectrum, ensuring only the sample's absorbance is recorded[4].

Step 2: Sample Application

  • Action: Place a small amount (1–2 mg) of the solid (2-Methoxy-4-methylpyridin-3-yl)methanol powder directly onto the center of the ATR crystal.

  • Causality: ATR relies on an evanescent wave that penetrates only a few micrometers into the sample[5]. The sample must completely cover the active crystal area to ensure sufficient interaction with the infrared beam.

Step 3: Pressure Application

  • Action: Lower the ATR swivel press or anvil onto the powder and apply consistent pressure until the instrument's software indicates optimal contact.

  • Causality: Solid powders contain air gaps that scatter IR light. Applying mechanical pressure forces the sample into intimate contact with the high-refractive-index crystal, maximizing the signal-to-noise ratio and preventing spectral distortion[6].

Step 4: Data Acquisition & Processing

  • Action: Acquire the sample spectrum using the same parameters as the background (16–32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm if quantitative peak intensity comparisons to transmission spectra are required.

  • Causality: ATR spectra inherently show weaker peaks at higher wavenumbers due to the wavelength-dependent penetration depth of the evanescent wave. ATR correction mathematically normalizes these intensities for accurate library matching[5].

Step 5: Validation & Cleaning

  • Action: Verify the presence of the diagnostic peaks (O-H, C-O-C, C=N). Once validated, release the pressure, remove the sample, and wipe the crystal clean with solvent.

Mechanistic & Analytical Workflows

To contextualize the importance of this analytical process, the following diagrams illustrate both the analytical workflow for IR validation and the downstream application of the molecule in drug discovery.

ATR_Workflow A 1. Crystal Cleaning & Blank Scan B 2. Sample Prep (Solid on ATR) A->B C 3. Evanescent Wave Interaction B->C D 4. FT Processing & Baseline Correction C->D

Step-by-step ATR-FTIR analytical workflow ensuring high-fidelity spectral acquisition.

PD1_Pathway S1 (2-Methoxy-4-methylpyridin-3-yl)methanol (Validated Building Block) S2 Chemical Synthesis (Oxidation & Coupling) S1->S2 S3 PD-1/PD-L1 Modulator (Active Pharmaceutical Ingredient) S2->S3 S4 Immune Response Activation (T-Cell Exhaustion Reversal) S3->S4

Integration of the validated building block into PD-1/PD-L1 modulator synthesis.

References

  • Source: google.
  • Source: benchchem.
  • Title: Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives.
  • Source: agilent.
  • Source: specac.
  • Source: edinst.

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Analysis of (2-Methoxy-4-methylpyridin-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative in Drug Discovery The (2-Methoxy-4-methylpyridin-3-yl)methanol scaffold is a cornerstone in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

The (2-Methoxy-4-methylpyridin-3-yl)methanol scaffold is a cornerstone in contemporary medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents, including potent proton pump inhibitors (PPIs). The precise three-dimensional arrangement of atoms and the subtle conformational nuances of its derivatives can profoundly influence their biological activity, binding affinity, and pharmacokinetic properties. Therefore, single-crystal X-ray diffraction (SCXRD), the gold standard for unambiguous molecular structure determination, is an indispensable tool in the rational design and development of drugs based on this privileged core.[1][2]

Part 1: The Experimental Workflow: From Purified Compound to Refined Crystal Structure

The journey from a newly synthesized powder to a publication-quality crystal structure is a meticulous process that demands both precision and patience.[3][4] Each step is critical, as the quality of the final structure is entirely dependent on the quality of the initial crystal.

Prerequisite: Synthesis and Absolute Purity

Before crystallization can be attempted, the target derivative must be synthesized and purified to the highest possible degree. Impurities are the bane of crystallization, as they can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[5] Standard purification techniques such as column chromatography and recrystallization are mandatory.

The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often described as more of an art than a science, yet a systematic approach based on fundamental principles of solubility and supersaturation greatly increases the probability of success.[6][7] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For novel (2-Methoxy-4-methylpyridin-3-yl)methanol derivatives, which are typically small organic compounds, several methods are highly effective.

Key Experimental Protocol: Growing Single Crystals

Below is a comparative table of the most common and effective crystallization techniques for small organic molecules.

Method Principle Step-by-Step Protocol Advantages & Best For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[5][7]1. Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.[5] 2. The solution should be nearly saturated but not yet precipitating. 3. Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle. 4. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[6]Advantages: Simple, requires minimal equipment.[7] Best For: Compounds that are moderately soluble and thermally stable at room temperature.
Vapor Diffusion An "anti-solvent" (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and inducing crystallization.[6][8]1. Dissolve the compound in a small volume of a "good" solvent (e.g., Dichloromethane) in a small, open vial. 2. Place this vial inside a larger, sealed jar containing a reservoir of a volatile "anti-solvent" (e.g., Pentane or Hexane).[8] 3. Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial's solution.Advantages: Excellent for milligram quantities; offers fine control over the rate of crystallization.[6] Best For: Small quantities of material or when slow, high-quality crystal growth is needed.
Slow Cooling Leverages the principle that many compounds are more soluble in hot solvents than in cold ones. A hot, saturated solution is allowed to cool slowly, causing the compound to crystallize out.[7][9]1. Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (near the solvent's boiling point). 2. Filter the hot solution to remove any particulate matter. 3. Place the container in an insulated vessel (like a Dewar flask filled with hot water) to ensure very slow cooling to room temperature.[7]Advantages: Can produce large, high-quality crystals. Best For: Compounds that exhibit a significant change in solubility with temperature.
X-ray Diffraction Data Collection & Processing

Once a suitable crystal (ideally 0.1-0.4 mm with sharp edges) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[8][10]

Workflow for Data Collection and Structure Solution

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Mount Crystal Diffractometer 2. Expose to X-ray Beam Crystal->Diffractometer Detector 3. Collect Diffraction Pattern Diffractometer->Detector Process 4. Process Data (Integrate Intensities) Detector->Process Raw Data Solve 5. Solve Structure (Determine Atom Positions) Process->Solve Refine 6. Refine Structure (Optimize Fit to Data) Solve->Refine Validate 7. Validate & Deposit (Check Geometry, CIF file) Refine->Validate CSD Crystallographic Database Validate->CSD Deposit Data (e.g., to CSD)

Caption: Workflow from crystal mounting to data deposition.

Key Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

  • Data Collection: The mounted crystal is placed in the diffractometer.[1] It is rotated in a highly collimated X-ray beam (e.g., from a Mo or Cu source), and a series of diffraction images are collected by a detector as the crystal is rotated.[1][4]

  • Data Processing: The collected images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each spot.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[3] From this map, an initial molecular model is built. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.[2][3] The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a good quality structure.

Part 2: A Hypothetical Comparison Guide: Two Novel Derivatives

To illustrate how crystallographic data is used for comparison, let us imagine a researcher has synthesized two new derivatives of (2-Methoxy-4-methylpyridin-3-yl)methanol.

  • Derivative A: The hydroxyl proton is replaced with an acetyl group (-OCOCH₃).

  • Derivative B: The methyl group at the 4-position is replaced with a larger ethyl group (-CH₂CH₃).

After successfully growing crystals and collecting X-ray data, the following (hypothetical but realistic) crystallographic data is obtained.

Table 1: Comparative Crystallographic Data

Parameter Derivative A (Acetyl Ester) Derivative B (4-Ethyl Analog) Significance & Interpretation
Formula C₁₀H₁₃NO₃C₉H₁₃NO₂Confirms chemical identity.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cP2₁2₁2₁Describes the symmetry elements within the unit cell. A chiral space group for B indicates it crystallized as a single enantiomer.
Unit Cell a (Å) 8.567.89Dimensions of the repeating box that builds the crystal.
Unit Cell b (Å) 12.4510.21Differences in cell dimensions reflect different molecular shapes and packing.
Unit Cell c (Å) 9.8711.54
Volume (ų) 1054.3928.5Volume occupied by one unit cell. Derivative B packs more efficiently.
Key Torsion Angle C4-C3-C(methanol)-OC4-C3-C(methanol)-OThis angle defines the orientation of the substituent relative to the pyridine ring, which is critical for receptor binding.
(degrees) 175.2° (anti-periplanar)85.6° (gauche)The bulky acetyl group in A forces an extended conformation, while the ethyl group in B allows for a more twisted one.
H-Bonding C-H···O interactions onlyO-H···N (intermolecular)The free hydroxyl in B forms a strong hydrogen bond with the nitrogen of a neighboring molecule, creating a head-to-tail chain. Derivative A lacks this strong interaction, leading to a different packing motif.

Structural Insights and Logical Relationships

G cluster_A Derivative A (Acetyl) cluster_B Derivative B (Ethyl) A_Struct Bulky Acetyl Group No H-Bond Donor A_Conf Extended Conformation (Torsion Angle ~175°) A_Struct->A_Conf Steric Hindrance A_Pack Weak C-H···O Packing (van der Waals forces dominate) A_Conf->A_Pack Influences Conclusion Different Physicochemical Properties A_Pack->Conclusion Leads to different polymorph/solubility B_Struct Free Hydroxyl Group (-OH) Bulky Ethyl Group B_Conf Gauche Conformation (Torsion Angle ~86°) B_Struct->B_Conf Less Hindrance B_Pack Strong O-H···N H-Bonding (Forms chains/networks) B_Struct->B_Pack Enables B_Pack->Conclusion Leads to different polymorph/solubility

Caption: Causality from structural change to packing differences.

This comparison reveals critical information for a drug developer. The change in the substituent not only alters the molecule's conformation (torsion angle) but also completely changes its intermolecular interactions. The strong hydrogen bonding in Derivative B could lead to higher melting points, lower solubility, and different crystal stability (polymorphism) compared to Derivative A. This is crucial information for formulation and development.

Part 3: Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods.

Technique Information Provided Comparison to SCXRD
NMR Spectroscopy Provides information about the chemical environment of atoms (¹H, ¹³C), connectivity (COSY, HSQC), and through-space proximity (NOESY) in solution.Complementary: SCXRD gives the static, solid-state structure, while NMR reveals the dynamic, solution-state conformation. Comparing the two can reveal conformational changes upon dissolution.
Mass Spectrometry Determines the precise molecular weight and fragmentation patterns, confirming the molecular formula and structural components.Orthogonal: Confirms the identity and purity of the compound being crystallized but provides no 3D structural information.
Powder X-ray Diffraction (PXRD) Generates a characteristic "fingerprint" pattern for a crystalline solid. Used for phase identification, purity checks, and polymorphism studies.Related: PXRD analyzes a bulk powder sample, while SCXRD analyzes a single point (one crystal). PXRD is used to ensure the crystal studied is representative of the bulk material.
Computational Modeling (DFT) Predicts the lowest energy conformation, electronic properties, and bond strengths in vacuo or with a solvent model.Supportive: Can help rationalize the observed solid-state conformation or predict the most likely solution-state structure to be observed by NMR.

Conclusion

The crystallographic analysis of (2-Methoxy-4-methylpyridin-3-yl)methanol derivatives is a powerful, data-rich process that provides unparalleled insight into molecular structure. While public data may be sparse, the protocols and workflows detailed in this guide empower researchers to generate their own high-quality structural data. By systematically applying the techniques of crystal growth, X-ray diffraction, and comparative analysis, scientists can elucidate the subtle structure-property relationships that are fundamental to modern, rational drug design. This rigorous, empirical approach transforms molecular design from an art into a precise science, accelerating the journey from a promising compound to a life-changing therapeutic.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Ho, J. Z., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available at: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
(2-Methoxy-4-methylpyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-4-methylpyridin-3-yl)methanol
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